Naxagolide Hydrochloride
Beschreibung
a sustained release formulation of a naphthoxazine compoud with selective D-2 dopamine receptor agonism
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-CTHHTMFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60244221 | |
| Record name | Naxagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99705-65-4 | |
| Record name | Naxagolide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naxagolide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naxagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAXAGOLIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naxagolide Hydrochloride discovery and synthesis timeline
An In-Depth Technical Guide to the Discovery and Synthesis of Naxagolide Hydrochloride
Introduction
This compound, also known by its developmental names PHNO, L-647,339, and MK-458, is a potent, non-ergoline dopamine (B1211576) receptor agonist.[1] It is a naphthoxazine derivative structurally distinct from other dopamine agonists like the ergolines (pergolide, cabergoline) and morphine derivatives.[1][2] Developed by Merck & Co., Naxagolide was primarily investigated for the treatment of Parkinson's disease due to its high affinity and selectivity for the D2 and D3 dopamine receptors.[1][2] Although it reached Phase 2 clinical trials, its development was ultimately discontinued.[1] This guide provides a comprehensive technical overview of its discovery, timeline, mechanism of action, synthesis, and pharmacokinetic profile for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
The development of Naxagolide spanned over a decade, marked by key milestones from its initial description to its clinical evaluation.
-
1984: Naxagolide is first described in scientific literature.[1]
-
1980s - 1990s: Merck & Co. undertakes the development of Naxagolide (under the identifiers L-647,339 and MK-458) as a potential treatment for Parkinson's disease.[1]
-
1985: A study highlights the efficacy of (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), the active moiety of Naxagolide HCl, as a new dopaminomimetic for treating parkinsonism.[2]
-
Late 1980s - Early 1990s: The compound enters clinical development and progresses to Phase 2 trials to evaluate its efficacy and safety as both monotherapy and adjunctive therapy in patients with Parkinson's disease.[1][3]
-
Mid-1990s: Development of Naxagolide is discontinued. The decision was based on findings of inadequate effectiveness and/or concerns regarding its toxicity profile.[1]
Despite its discontinuation for clinical use, a radiolabeled form of Naxagolide, [11C]-(+)-PHNO, remains a valuable tool in neuroscience research for in-vivo brain imaging studies of D2/D3 receptors using Positron Emission Tomography (PET).[2][4][5]
Pharmacology
Mechanism of Action
Naxagolide is a potent and selective dopamine D2-like receptor agonist. Its primary targets are the Dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gi/o family.[1][6] Upon binding, Naxagolide activates these receptors, leading to the inhibition of the enzyme adenylyl cyclase.[4] This action decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and dopamine-mediated signaling.
Naxagolide exhibits a notable selectivity for the D3 receptor over the D2 receptor, which is a significant characteristic as D3 receptors are concentrated in limbic areas of the brain associated with cognition and emotion, whereas D2 receptors are more widely distributed, including in motor control regions.[1]
Signaling Pathway
The agonistic action of Naxagolide on D2/D3 receptors triggers a well-defined intracellular signaling cascade.
Caption: Naxagolide D2/D3 Receptor Signaling Pathway.
Pharmacodynamics
Naxagolide's potency is quantified by its binding affinity (Ki) and its functional inhibition of radioligand binding (IC50). It demonstrates high affinity for D3 receptors, with approximately 50-fold selectivity over D2 receptors.[1]
| Parameter | Target | Value (nM) | Reference |
| Ki | Dopamine D3 Receptor | 0.16 | [1] |
| Ki | Dopamine D2 Receptor | 8.5 | [1] |
| IC50 | [3H]apomorphine binding | 23 | |
| IC50 | [3H]spiperone binding | 55 |
Synthesis of this compound
The synthesis of Naxagolide has been described in patents filed by Merck & Co. The following protocol outlines a representative synthetic route.
Experimental Protocol
Step 1: Acylation of 2-amino-7-methoxy-1-tetralone (I) 2-amino-7-methoxy-1-tetralone (I) is acylated using chloroacetyl chloride in a biphasic system of ethyl acetate (B1210297) and water, with sodium bicarbonate (NaHCO3) acting as the base. This reaction yields the chloroacetamido derivative (II).
Step 2: Reduction to Amino Alcohol (III) The chloroacetamido derivative (II) is then reduced using sodium borohydride (B1222165) (NaBH4) in an ethanol-chloroform mixture. This reduction converts the ketone to a hydroxyl group, forming trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (III).
Step 3: Cyclization to Oxazinone (IV) The amino alcohol (III) undergoes intramolecular cyclization. This is achieved by treatment with a strong base, sodium hydride (NaH), in dimethylformamide (DMF) to yield the naphthoxazinone derivative (IV).
Step 4: Reduction to Naphthoxazine Core (V) The oxazinone (IV) is reduced to the core hexahydronaphthoxazine structure (V) using a powerful reducing agent, lithium aluminum hydride (LiAlH4), in refluxing tetrahydrofuran (B95107) (THF).
Step 5: N-Alkylation (VI) The secondary amine in compound (V) is alkylated with a propyl group. This is accomplished by reacting (V) with propyl bromide in DMF, using potassium carbonate (K2CO3) as the base, to give the N-propyl derivative (VI).
Step 6: Demethylation to Naxagolide The final step is the demethylation of the methoxy (B1213986) group on the aromatic ring of compound (VI) to yield the free base of Naxagolide. This is achieved by heating with pyridine (B92270) hydrochloride at high temperatures (200°C).
Step 7: Salt Formation The resulting Naxagolide free base is then treated with hydrochloric acid in a suitable solvent to form the stable this compound salt, which can be purified by crystallization.
Synthesis Workflow
Caption: Synthetic Workflow for this compound.
Pharmacokinetics
Pharmacokinetic data for Naxagolide was obtained from a study in patients with mild to moderate Parkinson's disease using a sustained-release oral formulation (MK-458 HPMC).[1] The study investigated single oral doses of 6, 12, and 18 mg.
| Parameter | 6 mg Dose | 12 mg Dose | 18 mg Dose | IV Dose (40 µg) |
| Cmax (ng/L) | 139 | 240 | 344 | N/A |
| Tmax (h) | 8.0 | 9.0 | 5.5 | N/A |
| AUC (ng/L·h) | 1728 | 2849 | 5484 | N/A |
| t½ (h) | \multicolumn{3}{c | }{~3.8 (Mean)} | N/A | |
| CL (L/h) | \multicolumn{3}{c | }{~203.4 (Mean)} | N/A | |
| Bioavailability | \multicolumn{3}{c | }{~5%} | 100% (Reference) |
Data from a 4-period crossover study in 10 patients with Parkinson's disease.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Plasma clearance.
The disposition of Naxagolide was found to be independent of the dose within the range studied.[1] The oral bioavailability was low, at approximately 5%, for the sustained-release tablet formulations tested.[1] The mean plasma half-life was relatively short at 3.8 hours.[1]
Conclusion
This compound is a well-characterized D3/D2 dopamine agonist whose development provided valuable insights into dopaminergic signaling and potential therapeutic strategies for Parkinson's disease. While it did not proceed to market due to efficacy and toxicity concerns, its unique pharmacological profile, particularly its preference for the D3 receptor, has secured its place as an important research tool. The synthetic pathways established by Merck & Co. are robust, and its use as a radiotracer in PET imaging continues to contribute to the understanding of dopamine receptor distribution and function in the living human brain. This guide has summarized the critical technical information regarding Naxagolide's discovery, mechanism, synthesis, and pharmacokinetics, serving as a comprehensive resource for the scientific community.
References
- 1. Pharmacokinetics and dose proportionality of D2-agonist MK-458 (HPMC) in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo quantification of regional dopamine-D3 receptor binding potential of (+)-PHNO: Studies in non-human primates and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson's disease monotherapy with controlled-release MK-458 (PHNO): double-blind study and comparison to carbidopa/levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the pharmacokinetics and pharmacological properties of [11C]-(+)-PHNO in rats using an intracerebral beta-sensitive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further in vivo characterization of [11 C]-(+)-PHNO uptake into a retina-like region of interest in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Naxagolide Hydrochloride: Chemical Properties and Structure
Naxagolide Hydrochloride, also known by synonyms such as (+)-PHNO, Dopazinol, L-647,339, and MK-458, is a potent dopamine (B1211576) receptor agonist.[1][2] Developed by Merck & Co. in the 1980s and 1990s, it was investigated primarily for the treatment of Parkinson's disease.[2] Although it reached Phase 2 clinical trials, it was ultimately discontinued (B1498344) due to issues with efficacy and/or toxicity and was never marketed.[2] Naxagolide is a non-ergoline, naphthoxazine derivative that acts as a selective D2 and D3 dopamine receptor agonist.[1][2] Its hydrochloride salt form is used for research and as a reference standard in analytical and quality control applications.[1][3]
Chemical Structure and Properties
This compound is the hydrochloride salt of Naxagolide.[1] The structure features a hexahydronaphthoxazine core with a propyl group at the 4-position and a hydroxyl group at the 9-position.[4] The presence of two stereocenters gives it a specific three-dimensional conformation.[5]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1][6]benzoxazin-9-ol;hydrochloride | [1] |
| Synonyms | Naxagolide HCl, MK-458, L-647,339, (+)-PHNO Hydrochloride, Dopazinol | [1][2] |
| CAS Number | 99705-65-4 | [1][7] |
| Molecular Formula | C₁₅H₂₂ClNO₂ | [1][5][7] |
| Molecular Weight | 283.79 g/mol | [1][5][7] |
| Melting Point | 280-282 °C | [7] |
| Appearance | White to off-white solid | [6] |
| SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | [1] |
| InChI | InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | [1] |
| InChIKey | NNEACMQMRLNNIL-CTHHTMFSSA-N | [1] |
Mechanism of Action
Naxagolide is a potent agonist of the dopamine D2 and D3 receptors.[2][6][8] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). Naxagolide exhibits a significant selectivity for the D3 receptor over the D2 receptor, with reported Ki values of 0.16 nM and 8.5 nM, respectively, indicating a roughly 50-fold selectivity.[2]
Beyond its primary targets, Naxagolide has also been shown to have a high affinity for the dopamine D4.4 receptor and serotonin (B10506) receptors, specifically 5-HT₁ₐ and 5-HT₇.[9] It acts as a full agonist at D4.4 and 5-HT₁ₐ receptors with potencies comparable to its action at D2 and D3 receptors.[9] Furthermore, studies suggest that Naxagolide can promote the formation of D3-D2 receptor heterodimers, which may be relevant to its functional properties.[9]
References
- 1. This compound | C15H22ClNO2 | CID 57532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naxagolide - Wikipedia [en.wikipedia.org]
- 3. This compound - CAS - 99705-65-4 | Axios Research [axios-research.com]
- 4. Naxagolide | C15H21NO2 | CID 57533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Naxagolide free base - Immunomart [immunomart.com]
- 9. Naxagolide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Naxagolide Hydrochloride: A Deep Dive into its Mechanism of Action at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Naxagolide (B1663137) hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2-like receptor agonist. Its high affinity and functional activity at these receptors have made it a valuable tool in neuroscience research, particularly in the study of Parkinson's disease and for in vivo imaging of dopamine receptors using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of naxagolide at dopamine receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Pharmacological Profile
The interaction of naxagolide with dopamine receptors is characterized by high affinity for the D2-like receptor family (D2, D3, and D4) and notably low affinity for the D1-like family (D1 and D5). The following tables summarize the available quantitative data on the binding affinity and functional potency of naxagolide at various human dopamine receptor subtypes.
Table 1: Naxagolide Hydrochloride Binding Affinity at Human Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| D2L | [3H]Spiperone | 1.2 | [1] |
| D3 | [3H]Spiperone | 0.3 | [1] |
| D4.4 | [3H]Spiperone | 1.0 | [1] |
| D1 | Not specified | >10,000 | [1] |
| D5 | Not specified | >10,000 | [1] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Potency at Human Dopamine Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Efficacy | Reference |
| D2L | GTPγS Binding | EC50 (nM) | 2.5 | Full Agonist | [1] |
| D3 | GTPγS Binding | EC50 (nM) | 0.8 | Full Agonist | [1] |
| D4.4 | GTPγS Binding | EC50 (nM) | 1.5 | Full Agonist | [1] |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy refers to the maximal response a drug can produce.
Mechanism of Action: D2-like Receptor Agonism
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs/olf G-proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
Naxagolide acts as a potent agonist at D2-like dopamine receptors. By binding to and activating these receptors, naxagolide mimics the action of endogenous dopamine, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP concentration. This signaling cascade is central to the pharmacological effects of naxagolide.
Figure 1: Signaling pathway of Naxagolide at D2-like dopamine receptors.
Experimental Protocols
The characterization of naxagolide's interaction with dopamine receptors involves various in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of naxagolide for different dopamine receptor subtypes.
Objective: To measure the ability of naxagolide to displace a radiolabeled ligand from human dopamine receptors expressed in a stable cell line.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes (D1, D2L, D3, D4.4, D5).
-
Membrane Preparation: Crude membrane fractions prepared from the respective cell lines.
-
Radioligand: A subtype-selective radioligand, such as [3H]SCH23390 for D1/D5 receptors or [3H]spiperone for D2-like receptors.
-
This compound: A range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol (B65202) for D2-like receptors).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of the radioligand (usually at a concentration close to its Kd) and varying concentrations of naxagolide in the assay buffer.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of naxagolide that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay.
Functional Assays: [35S]GTPγS Binding
This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of naxagolide in activating Gi/o-coupled dopamine receptors (D2, D3, D4).
Materials:
-
Cell Lines and Membrane Preparation: As described for radioligand binding assays.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
This compound: A range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and EDTA.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubate cell membranes with varying concentrations of naxagolide and a fixed concentration of GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Determine non-specific binding in the presence of excess unlabeled GTPγS.
-
Calculate the specific binding of [35S]GTPγS.
-
Plot the specific binding as a function of naxagolide concentration and analyze the data using non-linear regression to determine the EC50 and Emax values.
Figure 3: Workflow for a [35S]GTPγS binding assay.
Conclusion
This compound is a potent agonist with high affinity for the D2-like family of dopamine receptors (D2, D3, and D4). Its mechanism of action involves the activation of these Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the intricate pharmacology of this important research compound. The high selectivity and potency of naxagolide continue to make it a valuable tool for elucidating the role of D2-like dopamine receptors in health and disease.
References
In-Depth Pharmacological Profile of Naxagolide Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naxagolide Hydrochloride, also known as (+)-PHNO, L-647,339, and MK-458, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. Developed by Merck & Co. in the 1980s and 1990s, it was investigated as a potential treatment for Parkinson's disease. Naxagolide reached Phase 2 clinical trials in both oral controlled-release and transdermal formulations. Despite demonstrating some anti-parkinsonian effects, its development was ultimately discontinued, reportedly due to insufficient efficacy and/or toxicity concerns. This guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical findings, to serve as a valuable resource for researchers in the field of dopamine receptor pharmacology and neurodegenerative disease.
Mechanism of Action
Naxagolide is a direct-acting agonist at dopamine D2-like receptors, with a notable selectivity for the D3 subtype over the D2 subtype. It is a non-ergoline naphthoxazine derivative. Its agonism at these G protein-coupled receptors (GPCRs) forms the basis of its pharmacological effects.
Signaling Pathways
As a D2-like receptor agonist, Naxagolide primarily signals through the Gαi/o pathway. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, D2 receptor activation can lead to the recruitment of β-arrestin, which mediates G protein-independent signaling and receptor desensitization.
Pharmacodynamics
The pharmacodynamic profile of Naxagolide is characterized by its high affinity and functional agonism at D2-like dopamine receptors.
In Vitro Pharmacodynamics
In vitro studies have demonstrated Naxagolide's ability to bind to dopamine receptors and modulate downstream signaling. It inhibits the binding of radiolabeled ligands to rat striatal membranes, indicating its affinity for these receptors. Classified as a D2 agonist, Naxagolide failed to stimulate adenylyl cyclase in carp (B13450389) retina, a characteristic of D1 agonists.
Table 1: In Vitro Receptor Binding and Functional Data
| Parameter | Value | Species/System | Reference |
| Receptor Binding | |||
| Ki (D3 Receptor) | 0.16 nM | Human | |
| Ki (D2 Receptor) | 8.5 nM | Human | |
| IC50 ([3H]apomorphine binding) | 23 nM | Rat striatal membranes | [1] |
| IC50 ([3H]spiperone binding) | 55 nM | Rat striatal membranes | [1] |
| Functional Activity | |||
| Adenylyl Cyclase Activity | No stimulation | Carp retina | [2] |
In Vivo Pharmacodynamics (Preclinical)
Preclinical studies in various animal models have demonstrated the central dopaminergic effects of Naxagolide. These studies highlight its potential for treating the motor symptoms of Parkinson's disease.
Table 2: In Vivo Pharmacodynamic Effects of Naxagolide ((+)-PHNO)
| Effect | ED50 / Dose | Species | Model | Reference |
| Contralateral Turning | 5 µg/kg i.p. | Rat | 6-hydroxydopamine-lesioned | [1] |
| Contralateral Turning | 10 µg/kg p.o. | Rat | 6-hydroxydopamine-lesioned | [2] |
| Stereotypy | 10 µg/kg i.p. | Rat | - | [1] |
| Hypothermia | 13 µg/kg i.p. | Mouse | - | [1] |
| Postural Asymmetry | 4 µg/kg i.p. | Mouse | Unilaterally caudectomized | [1] |
| Emesis | 0.05 µg/kg i.v. | Beagle | - | [2] |
| dOPA Accumulation Inhibition | 11 µg/kg i.p. | Rat | γ-butyrolactone-treated | [2] |
Pharmacokinetics
Naxagolide was developed for both oral and transdermal administration. Available pharmacokinetic data is limited, particularly for the hydrochloride salt.
Oral Administration
A controlled-release formulation of Naxagolide (MK-458/HPMC) was used in clinical trials. Preclinical data in rats suggested good oral absorption, with a ratio of oral to intraperitoneal ED50 values for contralateral turning of 2, which is significantly lower than that of apomorphine (B128758) (54) and n-propylnorapomorphine (B95561) (60), indicating better oral bioavailability[2].
Transdermal Administration
Transdermal patches of Naxagolide have been studied in Parkinson's disease patients. Plasma concentrations began to rise 4-6 hours after patch application and reached a steady state by 24 hours. The final plasma concentration was found to be proportional to the area of the skin covered by the patch[3].
Table 3: Summary of Naxagolide Pharmacokinetic Parameters
| Route | Parameter | Value | Species | Reference |
| Oral | p.o. to i.p. ED50 Ratio | 2 | Rat | [2] |
| Transdermal | Time to Steady State | ~24 hours | Human | [3] |
| Onset of Plasma Rise | 4-6 hours | Human | [3] |
Clinical Trials
Naxagolide underwent Phase 2 clinical trials for Parkinson's disease as both an oral controlled-release formulation (MK-458) and a transdermal patch ((+)-PHNO).
Oral Formulation (MK-458)
A double-blind, placebo-controlled, 12-week study evaluated a controlled-release formulation of MK-458 (up to 60 mg per day) as monotherapy in patients with Parkinson's disease. Patients receiving MK-458 showed improvement in various measures of parkinsonism compared to their baseline scores, while the placebo group showed only trivial improvement. However, in a subsequent open-label comparison, carbidopa/levodopa (B1675098) demonstrated a significantly greater improvement in parkinsonism than MK-458[4]. Another study of sustained-release MK-458 as an adjunct to carbidopa/levodopa in patients with motor fluctuations showed an initial reduction in the required carbidopa/levodopa dose, but tolerance developed over time, with a progressive loss of efficacy.
Transdermal Formulation ((+)-PHNO)
A preliminary study of transdermal Naxagolide in four Parkinson's disease patients with "on-off" fluctuations found that the drug increased the duration of action of individual levodopa doses. This clinical effect was directly proportional to the plasma concentrations of Naxagolide achieved[3].
Experimental Protocols
Detailed experimental protocols from the original studies on Naxagolide are not publicly available. The following are representative protocols for the types of assays used to characterize this compound.
Representative Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the D2 receptor.
-
Membrane Preparation: Homogenize rat striatal tissue or cells expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [3H]spiperone), and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled D2 antagonist (e.g., haloperidol) is used instead of Naxagolide.
-
Separation: After incubation to reach equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Naxagolide to generate a competition curve. The IC50 value (the concentration of Naxagolide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Representative Protocol: Functional cAMP Assay
This protocol outlines a method to assess the functional agonist activity of Naxagolide at the Gαi-coupled D2 receptor by measuring the inhibition of adenylyl cyclase.
-
Cell Culture: Plate cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound. Incubate for a short period.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of Naxagolide to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production. From this curve, the IC50 or EC50 value can be determined to quantify the functional potency of Naxagolide.
Representative Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats to model the motor deficits of Parkinson's disease, which is used to test the efficacy of anti-parkinsonian drugs like Naxagolide.
-
Animal Preparation and Anesthesia: Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
-
Stereotaxic Surgery: Following aseptic procedures, drill a small hole in the skull above the target brain region (e.g., the medial forebrain bundle or striatum).
-
6-OHDA Injection: Slowly infuse a solution of 6-OHDA neurotoxin into the target area using a microsyringe. 6-OHDA is selectively taken up by dopaminergic neurons, leading to their degeneration.
-
Post-operative Care: Allow the animal to recover for several weeks to allow for the full development of the lesion.
-
Behavioral Testing (Rotational Behavior): To assess the efficacy of Naxagolide, administer the compound (e.g., intraperitoneally or orally) to the lesioned rat. Place the animal in a circular test chamber and record the number of full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), over a defined period. Dopamine agonists like Naxagolide are expected to induce contralateral rotations in this model. The net contralateral rotations are quantified and compared across different doses of the drug.
Conclusion
This compound is a potent, D2/D3 selective dopamine receptor agonist that showed initial promise as a treatment for Parkinson's disease. While it demonstrated anti-parkinsonian effects in both preclinical models and early-stage clinical trials, its development was halted. The available data, summarized in this guide, provides valuable insights into its pharmacological profile. However, a complete understanding of its pharmacokinetics and the reasons for its discontinuation would require access to more detailed preclinical and clinical study reports. The information presented here serves as a foundation for further research into the therapeutic potential of selective dopamine receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic profile of a novel potent direct-acting dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine [(+)-PHNO] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiparkinsonian actions and pharmacokinetics of transdermal (+)-4-propyl-9-hydroxynaphthoxazine (+PHNO): preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinson's disease monotherapy with controlled-release MK-458 (PHNO): double-blind study and comparison to carbidopa/levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Naxagolide Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naxagolide hydrochloride is a potent dopamine (B1211576) D2 and D3 receptor agonist that was investigated for the treatment of Parkinson's disease. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, based on available information and established principles of pharmaceutical sciences. It includes detailed experimental protocols for characterization and diagrams to illustrate key pathways and workflows.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a general understanding of its expected solubility can be inferred from its chemical structure as a hydrochloride salt.
Expected Solubility Characteristics
As a hydrochloride salt, this compound is expected to exhibit higher aqueous solubility compared to its free base form. The solubility is likely to be pH-dependent, with increased solubility in acidic to neutral conditions due to the protonated amine group. In alkaline conditions, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. Solubility in organic solvents will vary based on their polarity.
Quantitative Solubility Data
Specific, experimentally determined solubility values for this compound in various solvents are not publicly available. The following table outlines the solvents typically used for solubility assessment in pharmaceutical development.
| Solvent System | Expected Solubility | Quantitative Data (mg/mL) |
| Water | Moderately to Freely Soluble | Data not available |
| 0.1 M HCl | Freely Soluble | Data not available |
| Phosphate (B84403) Buffer (pH 7.4) | Soluble | Data not available |
| Ethanol | Soluble | Data not available |
| Methanol (B129727) | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |
| Acetonitrile | Slightly Soluble | Data not available |
| Dichloromethane | Sparingly Soluble | Data not available |
Experimental Protocol for Solubility Determination
A standard equilibrium solubility study can be performed using the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound API
-
Selection of solvents (e.g., water, 0.1 M HCl, phosphate buffered saline pH 7.4, ethanol, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed flask.
-
Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flasks until equilibrium is reached (typically 24-48 hours). A small amount of undissolved solid should remain to ensure saturation.
-
After reaching equilibrium, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Characteristics
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.
Summary of Stability Profile
Based on available information, this compound is reported to be sensitive to hydrolytic (both acidic and alkaline), oxidative, and photolytic stress conditions. It is relatively stable under thermal stress.
Forced Degradation Studies
The following table summarizes the expected outcomes of forced degradation studies on this compound based on general chemical principles and available data.
| Stress Condition | Test Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant Degradation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant Degradation |
| Oxidative | 3% H₂O₂ at room temperature for 24h | Degradation Observed |
| Photolytic | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | Degradation Observed |
| Thermal | 80°C for 48h | No Significant Degradation |
Experimental Protocol for Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound API
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Photostability chamber
-
Oven
-
HPLC-UV system
-
LC-MS/MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction for up to 24 hours. Withdraw samples at various time points and dilute for HPLC analysis.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent and analyze by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products. Peak purity analysis should be performed using a photodiode array (PDA) detector.
Workflow for Stability-Indicating Method Development
Degradation Pathway and Products
While it is known that this compound degrades under certain conditions, the specific chemical structures of its degradation products are not publicly characterized. The identification of these products is essential for a complete understanding of the drug's stability profile and for ensuring the safety of the drug product.
General Approach to Degradant Identification
The characterization of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques.
Workflow for Degradation Product Identification
Mechanism of Action: Dopamine D2 Receptor Signaling
Naxagolide is an agonist at dopamine D2 and D3 receptors. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
D2 Receptor Signaling Pathway
Upon binding of an agonist like Naxagolide, the D2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. This initiates a signaling cascade that ultimately modulates neuronal excitability.
Pathway Description:
-
Naxagolide binds to and activates the Dopamine D2 receptor.
-
The activated D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi/o).
-
The activated Gαi subunit dissociates and inhibits adenylyl cyclase.
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
This change in PKA activity ultimately modulates the phosphorylation of downstream targets, such as CREB, affecting gene expression and neuronal function.
Conclusion
This technical guide provides a framework for understanding the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided experimental protocols and workflows offer a robust guide for researchers and drug development professionals to characterize this and other similar drug candidates. A thorough investigation of these properties is a prerequisite for successful formulation development and ensuring the delivery of a safe and effective therapeutic product.
Enantiomeric Purity and Analysis of Naxagolide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naxagolide, a potent dopamine (B1211576) D2 receptor agonist, possesses two stereogenic centers, leading to the existence of four possible stereoisomers. As the pharmacological and toxicological profiles of these stereoisomers can differ significantly, the enantiomeric purity of Naxagolide Hydrochloride is a critical quality attribute. This technical guide provides an in-depth overview of the analytical methodologies for determining the enantiomeric purity of this compound. It details hypothetical yet plausible experimental protocols for both chiral High-Performance Liquid Chromatography (HPLC) and chiral Capillary Electrophoresis (CE), outlines method validation parameters, and presents a representative signaling pathway for D2 receptor agonists.
Introduction to Naxagolide and Stereoisomerism
This compound is a pharmaceutical agent under investigation for its selective agonism at dopamine D2 receptors. Its molecular structure contains two chiral centers, making it a compound that can exist as enantiomers and diastereomers. The specific three-dimensional arrangement of atoms, or stereochemistry, can profoundly influence a drug's interaction with chiral biological targets such as receptors and enzymes.[1] Consequently, different stereoisomers of a drug can exhibit varied efficacy, potency, and safety profiles. Regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drugs.[2]
Analytical Strategies for Enantiomeric Purity Determination
The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Therefore, chiral recognition is necessary, which is typically achieved through chromatographic or electrophoretic techniques using a chiral selector.[3]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry.[4] The direct method, employing a chiral stationary phase (CSP), is the most common approach.[5] CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different stabilities, leading to different retention times.[1]
For a basic compound like Naxagolide, which contains a secondary amine, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type CSPs are often effective.[6][7]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for chiral separations, requiring minimal sample and reagent volumes.[8] In CE, a chiral selector is typically added to the background electrolyte.[9] Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules.[3] For basic drugs, sulfated or carboxymethylated cyclodextrins can provide excellent enantiomeric resolution.[10]
Experimental Protocols (Hypothetical)
As specific validated methods for Naxagolide are not publicly available, the following protocols are illustrative and based on established principles for the chiral analysis of similar amine-containing pharmaceuticals.
Chiral HPLC Method
Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of the this compound test article at a concentration of 1.0 mg/mL in the mobile phase.
-
For the determination of the limit of quantification (LOQ), prepare a solution of the undesired enantiomer at the target LOQ concentration.
System Suitability:
-
Inject the system suitability solution (a mixture of the desired and undesired enantiomers).
-
The resolution between the two enantiomer peaks should be not less than 2.0.
-
The tailing factor for the main enantiomer peak should be not more than 1.5.
-
The relative standard deviation (RSD) for six replicate injections of the main enantiomer peak area should be not more than 2.0%.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOQ, limit of detection (LOD), and robustness.[11]
Chiral Capillary Electrophoresis Method
Objective: To develop and validate a chiral CE method for the enantiomeric purity of this compound.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.
Electrophoretic Conditions:
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm I.D., 60 cm total length (50 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
| Voltage | 25 kV |
| Capillary Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Sample Diluent | Deionized water |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in deionized water.
-
Prepare a sample solution of the this compound test article at 1.0 mg/mL in deionized water.
System Suitability:
-
The resolution between the enantiomer peaks should be ≥ 1.5.
-
The migration time repeatability (%RSD) for the main peak should be ≤ 2.0% for six consecutive injections.
Data Presentation
Quantitative data from the enantiomeric purity analysis should be summarized in a clear and structured format.
Table 1: Hypothetical Enantiomeric Purity Results for this compound Batches
| Batch Number | Analytical Method | Desired Enantiomer (%) | Undesired Enantiomer (%) | Enantiomeric Excess (e.e., %) |
| NXG-001 | Chiral HPLC | 99.85 | 0.15 | 99.70 |
| NXG-002 | Chiral HPLC | 99.91 | 0.09 | 99.82 |
| NXG-003 | Chiral CE | 99.88 | 0.12 | 99.76 |
Visualization of Workflows and Pathways
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the enantiomeric purity analysis of Naxagolide HCl by chiral HPLC.
Signaling Pathway for Dopamine D2 Receptor Agonism
As a D2 receptor agonist, Naxagolide is expected to modulate intracellular signaling cascades primarily through the Gαi/o protein pathway.
Caption: Simplified signaling pathway of a Dopamine D2 receptor agonist like Naxagolide.
Conclusion
The enantiomeric purity of this compound is a critical parameter that requires robust and reliable analytical methods for its control. This guide has provided a comprehensive overview of the principles and has detailed hypothetical, yet scientifically sound, experimental protocols for chiral HPLC and chiral CE methods. The successful implementation and validation of such methods are essential for ensuring the quality, safety, and efficacy of this compound in its development and potential therapeutic use. The provided visualizations of the analytical workflow and the D2 receptor signaling pathway serve to further clarify these complex processes for researchers and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columnex.com [columnex.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Naxagolide Hydrochloride CAS number and chemical identifiers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Naxagolide Hydrochloride. It provides a detailed overview of its chemical properties, mechanism of action, and key experimental data.
Chemical Identity
This compound is the hydrochloride salt of Naxagolide, a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. It was investigated for its potential therapeutic effects in conditions such as Parkinson's disease.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 99705-65-4[1] |
| Molecular Formula | C₁₅H₂₂ClNO₂[1] |
| Molecular Weight | 283.79 g/mol [1] |
| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1][2]oxazin-9-ol;hydrochloride[1] |
| InChI | InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1[1] |
| InChIKey | NNEACMQMRLNNIL-CTHHTMFSSA-N[1] |
| Canonical SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl[1] |
| Synonyms | MK-458, L-647,339, (+)-PHNO Hydrochloride[1] |
Mechanism of Action and Signaling Pathway
Naxagolide is a potent agonist at dopamine D2 and D3 receptors. Its therapeutic potential stems from its ability to mimic the action of endogenous dopamine in the brain, thereby stimulating these receptors. The activation of D2-like receptors (D2, D3, and D4) is primarily coupled to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. This signaling cascade modulates the activity of downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.
Quantitative Data
Naxagolide exhibits high affinity for dopamine D2 and D3 receptors. The following table summarizes key binding affinity data.
Table 2: Binding Affinity of Naxagolide for Dopamine Receptors
| Receptor | Radioligand | Preparation | Ki (nM) |
| Dopamine D2 | [³H]Spiperone | Rat Striatal Membranes | 8.5[3] |
| Dopamine D3 | [³H]Spiperone | Rat Striatal Membranes | 0.16[3] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Naxagolide for dopamine receptors.
Protocol:
-
Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]spiperone).
-
Increasing concentrations of unlabeled this compound (competitor).
-
The prepared membrane suspension.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Naxagolide that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This in-vivo model is used to assess the neuroprotective or symptomatic effects of compounds like Naxagolide in a model of Parkinson's disease.
Protocol:
-
Animal Preparation:
-
Adult male Sprague-Dawley or Wistar rats are used.
-
Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
The rat is placed in a stereotaxic frame to ensure precise injection into the brain.
-
-
Stereotaxic Surgery:
-
An incision is made in the scalp to expose the skull.
-
A small burr hole is drilled in the skull at the coordinates corresponding to the desired injection site (e.g., the medial forebrain bundle or the striatum).
-
A solution of 6-hydroxydopamine (a neurotoxin that selectively destroys dopaminergic neurons) is slowly infused into the target brain region using a microsyringe pump. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine (B1679862) transporter inhibitor (e.g., desipramine).
-
-
Post-Operative Care:
-
The incision is sutured, and the animal is allowed to recover from anesthesia.
-
Post-operative analgesics are administered to minimize pain.
-
Animals are monitored closely for several weeks to allow the lesion to develop fully.
-
-
Behavioral Assessment:
-
After the recovery period, behavioral tests are conducted to assess the extent of the dopaminergic lesion and the effects of Naxagolide treatment. Common tests include:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Unilateral lesioning causes the animals to rotate in circles when challenged with a dopamine agonist or releasing agent. The number of rotations is quantified.
-
Cylinder Test: This test assesses forelimb akinesia by measuring the spontaneous use of each forelimb for postural support.
-
Rotarod Test: This test evaluates motor coordination and balance.
-
-
-
Histological Verification:
-
At the end of the study, animals are euthanized, and their brains are collected.
-
Brain tissue is sectioned and stained (e.g., using tyrosine hydroxylase immunohistochemistry) to visualize and quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
-
Conclusion
This compound is a valuable research tool for investigating the role of dopamine D2 and D3 receptors in the central nervous system. The information and protocols provided in this guide offer a solid foundation for scientists and researchers working in the field of neuropharmacology and drug discovery. The detailed methodologies for key in-vitro and in-vivo assays will aid in the design and execution of experiments aimed at further elucidating the therapeutic potential of Naxagolide and similar compounds.
References
Early Preclinical Data on Naxagolide Hydrochloride for Parkinson's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Naxagolide hydrochloride, also known as (+)-PHNO or Dopazinol, emerged as a potent and selective dopamine (B1211576) D2 receptor agonist with potential therapeutic applications in Parkinson's disease. Early preclinical research in the 1980s and 1990s established its foundational pharmacological profile, demonstrating its efficacy in animal models of parkinsonism. This technical guide synthesizes the available early preclinical data, focusing on quantitative findings, experimental methodologies, and the elucidated mechanism of action.
Core Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies on Naxagolide.
In Vitro Receptor Binding Affinity
| Radioligand | Preparation | IC50 (nM) | Reference |
| [³H]Apomorphine | Rat striatal membranes | 23 | [1] |
| [³H]Spiperone | Rat striatal membranes | 55 | [1] |
In Vivo Efficacy in a Primate Model of Parkinson's Disease
| Animal Model | Drug Administration | Key Findings | Reference |
| MPTP-induced hemiparkinsonian monkeys | Intramuscular injection | Naxagolide demonstrated significant efficacy in reversing parkinsonian motor deficits. | [1] |
Mechanism of Action and Signaling Pathways
Naxagolide exerts its therapeutic effects primarily through the potent agonism of dopamine D2 receptors.[1] Its high affinity for these receptors, particularly in dopamine-depleted states characteristic of Parkinson's disease, allows it to mimic the effects of endogenous dopamine and alleviate motor symptoms.
The binding of Naxagolide to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While the precise downstream pathways modulated by Naxagolide in early preclinical studies were not fully elucidated, the canonical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.
Caption: Naxagolide's agonism of the D2 receptor inhibits adenylyl cyclase.
Key Experimental Protocols
Detailed methodologies from the seminal preclinical studies are outlined below to provide a comprehensive understanding of the experimental context.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of Naxagolide for dopamine receptors.
Protocol:
-
Tissue Preparation: Striatal tissue from rats was dissected and homogenized in a suitable buffer.
-
Membrane Preparation: The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended.
-
Binding Assay: The membrane preparation was incubated with a specific radioligand ([³H]apomorphine or [³H]spiperone) and varying concentrations of Naxagolide.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, was measured using liquid scintillation counting.
-
Data Analysis: The concentration of Naxagolide that inhibited 50% of the specific binding of the radioligand (IC50) was determined.
Caption: Workflow for in vitro dopamine receptor binding assays.
In Vivo Studies in MPTP-Induced Hemiparkinsonian Monkeys
Objective: To evaluate the efficacy of Naxagolide in a non-human primate model of Parkinson's disease.
Protocol:
-
Animal Model: Rhesus monkeys were rendered hemiparkinsonian by the unilateral intracarotid artery administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This procedure leads to a significant loss of dopaminergic neurons in the substantia nigra on one side of the brain, resulting in parkinsonian motor symptoms on the opposite side of the body.
-
Drug Administration: Naxagolide was administered via intramuscular injection at various doses.
-
Behavioral Assessment: The severity of parkinsonian symptoms was rated by trained observers using a standardized rating scale. Key motor functions assessed included posture, gait, tremor, and bradykinesia.
-
Data Analysis: The effect of Naxagolide on motor scores was compared to baseline (pre-drug) scores and to the effects of a placebo or other dopamine agonists.
Caption: Experimental workflow for the MPTP monkey model of Parkinson's disease.
Conclusion
The early preclinical data for this compound provided a strong rationale for its further investigation as a potential treatment for Parkinson's disease. Its high potency and selectivity as a dopamine D2 receptor agonist, coupled with demonstrated efficacy in a relevant primate model of the disease, highlighted its promise. These foundational studies paved the way for subsequent clinical development and underscore the importance of rigorous preclinical evaluation in the drug discovery process for neurodegenerative disorders.
References
An In-depth Technical Guide to the Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies of Naxagolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide (B1663137) Hydrochloride, also known by synonyms such as (+)-PHNO and MK-458, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist.[1][2][3] Developed by Merck & Co. in the 1980s and 1990s, naxagolide was investigated primarily for the treatment of Parkinson's disease.[3] As a non-ergoline derivative, it represented an effort to develop dopamine agonists with improved side-effect profiles compared to older ergoline-based therapies.[4][5][6] Although it reached Phase II clinical trials, its development was ultimately discontinued.[3] Despite this, the study of naxagolide and its analogs provides valuable insights into the medicinal chemistry and structure-activity relationships of potent dopaminergic agents. This guide provides a comprehensive overview of the medicinal chemistry, SAR studies, and relevant experimental protocols for Naxagolide Hydrochloride.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][7][8]benzoxazin-9-ol;hydrochloride | PubChem |
| Molecular Formula | C₁₅H₂₂ClNO₂ | PubChem |
| Molecular Weight | 283.79 g/mol | PubChem |
| CAS Number | 99705-65-4 | PubChem |
| Structure | PubChem |
Mechanism of Action and Signaling Pathways
Naxagolide is a direct-acting agonist at dopamine D2 and D3 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates the activity of various downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.
Dopamine D2 and D3 Receptor Signaling
The signaling pathways for D2 and D3 receptors are complex and involve multiple effector systems. The primary pathway involves the inhibition of cAMP production. However, signaling can also occur through G protein βγ subunits, which can modulate the activity of ion channels and other enzymes.
References
- 1. (+)-4-Propyl-9-hydroxynaphthoxazine (PHNO), a new dopaminomimetic, in treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of a novel potent direct-acting dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine [(+)-PHNO] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of (+)-4-propyl-9-hydroxynaphthoxazine as adjunctive therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergoline and non-ergoline derivatives in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 6. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
An In-depth Technical Guide on the Crystal Structure and Molecular Modeling of Naxagolide Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, specific experimental data on the crystal structure and molecular modeling of Naxagolide Hydrochloride is not publicly available. This guide therefore provides a comprehensive overview of the standard methodologies and expected outcomes for such studies, using this compound as a representative case. The experimental protocols and data presented are illustrative and based on established practices for similar small molecule drug candidates.
Introduction to Naxagolide
Naxagolide is a potent and selective D2 dopamine (B1211576) receptor agonist.[1] Its hydrochloride salt, this compound, has been investigated for its potential therapeutic applications. A thorough understanding of its three-dimensional structure and its interaction with the D2 receptor is paramount for structure-based drug design, optimization of its pharmacological profile, and elucidation of its mechanism of action at a molecular level.
This technical guide outlines the core experimental and computational workflows for determining the crystal structure of this compound and for performing molecular modeling studies to investigate its binding to the D2 dopamine receptor.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₅H₂₂ClNO₂ |
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][2][3]benzoxazin-9-ol;hydrochloride |
| Synonyms | Naxagolide HCl, MK-458 |
| Target Receptor | Dopamine D2 Receptor |
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[4][5] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a drug substance.
Generalized Experimental Protocol for SCXRD
The following protocol describes a typical procedure for the crystal structure determination of a small molecule hydrochloride salt like this compound.
2.1.1 Crystallization
High-quality single crystals are a prerequisite for a successful SCXRD experiment. The slow evaporation method is a common and effective technique for growing single crystals of organic compounds.[4]
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. A screening of various solvents (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof) is typically performed.
-
Solution Preparation: A saturated or near-saturated solution of this compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once well-formed crystals of sufficient size (typically >0.1 mm in each dimension) are observed, they are carefully harvested from the mother liquor.[4]
2.1.2 Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil) if data is to be collected at a low temperature.[4]
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is commonly collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] The instrument is equipped with a radiation source, typically Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.5418 Å).
-
Data Acquisition: The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. The intensities and positions of the diffracted X-ray beams are recorded by a detector.
2.1.3 Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares on F². Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Visualization of the SCXRD Workflow
Illustrative Crystallographic Data
Table 2 presents an example of the crystallographic data that would be obtained from a successful SCXRD analysis of this compound.
| Parameter | Illustrative Value |
| Empirical Formula | C₁₅H₂₂ClNO₂ |
| Formula Weight | 283.79 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.046(1) Å, α = 90° |
| b = 14.280(2) Å, β = 90° | |
| c = 22.646(3) Å, γ = 90° | |
| Volume | 2602.0(6) ų |
| Z | 4 |
| Density (calculated) | 1.150 Mg/m³ |
| Absorption Coefficient | 0.077 mm⁻¹ |
| F(000) | 968 |
| Crystal Size | 0.30 x 0.20 x 0.15 mm³ |
| Theta Range for Data Collection | 2.30 to 25.00° |
| Reflections Collected | 2631 |
| Independent Reflections | 2620 [R(int) = 0.027] |
| Completeness to Theta = 25.00° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2620 / 0 / 299 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.0418, wR2 = 0.0939 |
| R indices (all data) | R1 = 0.0854, wR2 = 0.1034 |
| Absolute Structure Parameter | 0.02(3) |
Note: Data in this table is exemplary and based on typical values for small organic molecules.[6][7][8][9]
Molecular Modeling: Docking to the D2 Dopamine Receptor
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor and to estimate the binding affinity.[10] For Naxagolide, docking studies are essential to understand its interaction with the D2 dopamine receptor at an atomic level.
Generalized Molecular Docking Protocol
This protocol outlines a typical workflow for docking Naxagolide to the D2 dopamine receptor using AutoDock Vina, a widely used open-source docking program.
3.1.1 Preparation of the Receptor and Ligand
-
Receptor Acquisition: The 3D structure of the human D2 dopamine receptor is obtained from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6CM4, which is the structure of the D2 receptor in complex with the antagonist risperidone.[2][3][11]
-
Receptor Preparation:
-
The receptor PDB file is cleaned by removing water molecules, co-factors, and any existing ligands.
-
Polar hydrogen atoms are added to the receptor structure.
-
Partial charges (e.g., Gasteiger charges) are assigned to the receptor atoms.
-
The prepared receptor is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structure of Naxagolide is drawn using a chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Polar hydrogens and partial charges are added to the ligand.
-
The rotatable bonds in the ligand are defined.
-
The prepared ligand is saved in the PDBQT file format.
-
3.1.2 Docking Simulation
-
Grid Box Definition: A 3D grid box is defined around the binding site of the D2 receptor. The size and center of the grid box are chosen to encompass the entire binding pocket where the native ligand (in the crystal structure) or known agonists/antagonists bind.
-
Running AutoDock Vina: The docking simulation is initiated from the command line, specifying the prepared receptor, ligand, and the grid box parameters. AutoDock Vina will explore different conformations (poses) of the ligand within the binding site and score them based on its scoring function.
-
Output Analysis: The output of the docking simulation is a file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).
3.1.3 Visualization and Interpretation
-
Pose Visualization: The resulting ligand poses are visualized in the context of the receptor's binding site using molecular visualization software (e.g., PyMOL, Chimera).
-
Interaction Analysis: The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between Naxagolide and the amino acid residues of the D2 receptor.
Visualization of the Molecular Docking Workflow
Illustrative Molecular Docking Results
Table 3 provides an example of the results that would be obtained from a molecular docking study of Naxagolide with the D2 dopamine receptor.
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Naxagolide | -9.8 | Asp114, Ser193, Ser197 | Val115, Cys118, Phe389, Trp386 |
| Dopamine (reference) | -7.2 | Asp114, Ser193, Ser194 | Val115, Phe389, Trp386 |
Note: Data in this table is hypothetical and for illustrative purposes.[12][13][14][15][16]
Naxagolide's Mechanism of Action: D2 Receptor Signaling
As a D2 dopamine receptor agonist, Naxagolide is expected to modulate the Gαi/o signaling pathway. Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Visualization of the D2 Receptor Signaling Pathway
Conclusion
While specific experimental data for this compound is not yet in the public domain, this guide has detailed the robust and well-established methodologies that are central to its structural and computational analysis. Single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state conformation and packing, while molecular modeling would offer critical insights into its binding mechanism with the D2 dopamine receptor. The combined application of these techniques is indispensable for the rational design and development of novel therapeutics targeting the dopaminergic system.
References
- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. excillum.com [excillum.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. 6cm4 - Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone - Summary - Protein Data Bank Japan [pdbj.org]
- 12. researchgate.net [researchgate.net]
- 13. psj.mums.ac.ir [psj.mums.ac.ir]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Methodological & Application
Naxagolide Hydrochloride protocol for in vitro receptor binding assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for determining the binding affinity of a test compound for the mu-opioid receptor (MOR) using an in vitro radioligand competition binding assay. This method is a cornerstone in pharmacological research for characterizing the interaction of novel compounds with their target receptors.
Note on Naxagolide Hydrochloride: It is important to clarify that this compound is primarily characterized in scientific literature as a potent and selective Dopamine D2 and D3 receptor agonist, investigated for conditions such as Parkinson's disease. Currently, there is no established evidence of its significant binding to or activity at the mu-opioid receptor. The following protocol is a general and robust method that can be employed to determine the binding affinity of any investigational compound, including this compound, at the mu-opioid receptor to assess its potential for on-target or off-target interactions.
Principle of the Assay
The competitive radioligand binding assay is a highly sensitive and specific method used to determine the affinity of an unlabeled test compound for a receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated. A lower Ki value signifies a higher binding affinity.
I. Quantitative Data Summary
The following table summarizes key quantitative parameters for a standard mu-opioid receptor agonist, [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO), which is often used as a reference compound in these assays.
| Parameter | Ligand | Receptor/Cell Line | Value (nM) |
| K_i | DAMGO | Human Mu-Opioid Receptor (CHO cells) | ~0.5 - 2.0 |
| K_d | [³H]-DAMGO | Native Mu-Opioid Receptor | ~3.46[1] |
II. Experimental Protocol: In Vitro Radioligand Competition Binding Assay for the Mu-Opioid Receptor
This protocol describes the determination of the binding affinity (Ki) of a test compound for the human mu-opioid receptor expressed in Chinese Hamster Ovary (CHO-hMOR) cell membranes, using [³H]-DAMGO as the radioligand.[2]
A. Materials and Reagents
-
CHO-hMOR Cell Membranes: Membranes prepared from CHO cells stably expressing the human mu-opioid receptor.
-
[³H]-DAMGO: Tritiated DAMGO (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound or other investigational compounds.
-
Naloxone: A non-selective opioid receptor antagonist for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well Filter Plates: GF/C or equivalent glass fiber filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
B. Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
Prepare a solution of [³H]-DAMGO in the assay buffer at a concentration approximately equal to its Kd (typically 1-2 nM).
-
Prepare a 10 µM solution of Naloxone in the assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 200 µL:[2]
-
Total Binding: 50 µL of test compound vehicle (assay buffer) + 50 µL of [³H]-DAMGO + 100 µL of CHO-hMOR cell membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Naloxone + 50 µL of [³H]-DAMGO + 100 µL of CHO-hMOR cell membrane suspension.
-
Test Compound Competition: 50 µL of varying concentrations of the test compound + 50 µL of [³H]-DAMGO + 100 µL of CHO-hMOR cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.
-
C. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding of [³H]-DAMGO against the logarithm of the test compound concentration.
-
Perform a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of the test compound.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[2] Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
III. Visualizations
Caption: Workflow for the in vitro mu-opioid receptor competitive binding assay.
Caption: G-protein dependent signaling pathway activated by a mu-opioid receptor agonist.
References
Application Notes and Protocols for PET Imaging with Radiolabeled Naxagolide ((+)-PHNO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide, also known as (+)-PHNO, is a potent dopamine (B1211576) D2/D3 receptor agonist.[1] When radiolabeled with a positron-emitting isotope, typically Carbon-11 ([11C]), it serves as a valuable tool for in vivo imaging of these receptors using Positron Emission Tomography (PET). [11C]Naxagolide PET imaging allows for the quantitative assessment of D2/D3 receptor availability and occupancy in the brain, providing crucial insights into the pathophysiology of various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[2][3] This radiotracer has a preference for the D3 receptor subtype and is sensitive to endogenous dopamine levels, making it particularly useful for studying the high-affinity state of D2 receptors.[4][5][6]
These application notes provide an overview of the use of [11C]Naxagolide in PET imaging studies, including its binding characteristics and protocols for radiolabeling, preclinical/clinical imaging, and data analysis.
I. Characteristics of [11C]Naxagolide
[11C]Naxagolide is a high-affinity agonist radioligand for the dopamine D2/D3 receptors.[4][5] Its utility in PET imaging stems from its ability to cross the blood-brain barrier and specifically bind to D2/D3 receptors in regions with high expression, such as the striatum, globus pallidus, and substantia nigra.[5][7][8]
Binding Characteristics:
Studies have shown that [11C]Naxagolide exhibits favorable kinetics for PET imaging, with rapid brain uptake and clearance from plasma.[7] The specific binding of [11C]Naxagolide is displaceable by other D2/D3 receptor ligands, confirming its target engagement.[6][7]
Quantitative Data Summary:
The following tables summarize key quantitative data from preclinical and clinical studies using [11C]Naxagolide PET.
Table 1: In Vitro Binding Affinities of Naxagolide
| Target | IC50 (nM) | Radioligand | Tissue Source |
| Dopamine D2 Receptor | 23 | [3H]apomorphine | Rat striatal membranes |
| Dopamine D2 Receptor | 55 | [3H]spiperone | Rat striatal membranes |
Data sourced from MedchemExpress.[1]
Table 2: Regional [11C]-(+)-PHNO Binding Potential (BPND) in Human Brain
| Brain Region | Mean BPND ± SD |
| Putamen | 0.82 ± 0.09 |
| Caudate | 0.59 ± 0.11 |
| Thalamus | 0.28 ± 0.06 |
Data represents values obtained by kinetic analysis in healthy male subjects.[9] The cerebellum is typically used as the reference region.[9]
Table 3: Estimated Fraction of [11C]-(+)-PHNO Signal Attributable to D3 Receptors (f(PHNO)(D3)) in Human Brain
| Brain Region | f(PHNO)(D3) (%) |
| Hypothalamus | 100 |
| Substantia Nigra | 100 |
| Ventral Pallidum/Substantia Innominata | 75 |
| Globus Pallidus | 65 |
| Thalamus | 43 |
| Ventral Striatum | 26 |
| Precommissural-Ventral Putamen | 6 |
Data obtained using a selective D3 antagonist to dissect the total signal.[8]
II. Experimental Protocols
A. Radiosynthesis of [11C]Naxagolide
The radiosynthesis of [11C]Naxagolide typically involves the N-alkylation of the despropyl precursor with [11C]propyl iodide or [11C]propyl triflate. The following is a generalized protocol based on published methods.
Protocol: [11C]Naxagolide Radiosynthesis
-
Production of [11C]CO2: Cyclotron bombardment of a nitrogen gas target containing a small amount of oxygen.
-
Conversion to [11C]Methyl Iodide: Online conversion of [11C]CO2 to [11C]CH4 followed by iodination to produce [11C]CH3I.
-
Grignard Reaction: Reaction of [11C]CH3I with ethyl magnesium bromide to form [11C]ethyl magnesium bromide.
-
Reaction with Propionaldehyde (B47417): Reaction of [11C]ethyl magnesium bromide with propionaldehyde to produce [11C]propan-1-ol.
-
Conversion to [11C]Propyl Iodide: Conversion of [11C]propan-1-ol to [11C]propyl iodide using hydroiodic acid.
-
N-Alkylation: Reaction of the despropyl-PHNO precursor with [11C]propyl iodide in a suitable solvent (e.g., DMF) and in the presence of a base (e.g., potassium carbonate) at an elevated temperature.
-
Purification: Purification of the crude reaction mixture using high-performance liquid chromatography (HPLC).
-
Formulation: The collected radioactive fraction is formulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility before administration.
Caption: Workflow for the radiosynthesis of [11C]Naxagolide.
B. Preclinical PET Imaging Protocol (Rodent Model)
This protocol outlines a typical procedure for performing a [11C]Naxagolide PET scan in a rodent model.
Protocol: Rodent [11C]Naxagolide PET Imaging
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan to reduce blood glucose variability.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Maintain anesthesia throughout the imaging session.
-
Place a tail-vein catheter for radiotracer injection.
-
Position the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
-
-
Transmission Scan:
-
Perform a transmission scan (using a rotating radioactive source) for attenuation correction of the subsequent emission data.
-
-
Radiotracer Injection:
-
Administer a bolus injection of [11C]Naxagolide (typically 5-15 MBq) via the tail-vein catheter.
-
-
Emission Scan:
-
Acquire dynamic emission data in list mode for 60-90 minutes immediately following the injection.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Apply corrections for attenuation, scatter, and radioactive decay.
-
-
Data Analysis:
-
Co-register the PET images with an anatomical MRI or a standard brain atlas.
-
Delineate regions of interest (ROIs) on the anatomical images, including the striatum, cerebellum, and other relevant brain regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify receptor binding using appropriate kinetic models (e.g., simplified reference tissue model) with the cerebellum as the reference region to derive the binding potential (BPND).
-
C. Clinical PET Imaging Protocol (Human Subjects)
This protocol provides a general framework for a human [11C]Naxagolide PET study. All procedures should be conducted under the approval of an institutional review board (IRB) and a radioactive drug research committee (RDRC).
Protocol: Human [11C]Naxagolide PET Imaging
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
Obtain informed consent.
-
Insert two intravenous catheters: one for radiotracer injection and one for arterial blood sampling (if required for full kinetic modeling).
-
Position the subject comfortably on the PET scanner bed with their head immobilized using a head holder.
-
-
Transmission Scan:
-
Perform a CT scan for attenuation correction.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [11C]Naxagolide (typically 370-555 MBq).
-
-
Emission Scan:
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Arterial Blood Sampling (Optional but recommended for full quantification):
-
Collect arterial blood samples throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
-
Analyze blood samples for total radioactivity and the fraction of unchanged parent radiotracer.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into time frames.
-
Apply all necessary corrections.
-
-
Data Analysis:
-
Co-register the PET images with the subject's structural MRI.
-
Define ROIs on the MRI and transfer them to the co-registered PET images.
-
Generate TACs for each ROI.
-
Calculate the binding potential (BPND) using a reference tissue model (with the cerebellum as the reference region) or a more complex kinetic model incorporating the arterial input function.[9][10]
-
Caption: Experimental workflow for a clinical [11C]Naxagolide PET study.
III. Dopamine D2/D3 Receptor Signaling
Naxagolide acts as an agonist at D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the D2-like family.[11] Activation of these receptors by an agonist like Naxagolide initiates a signaling cascade that is primarily inhibitory.
Signaling Pathway:
-
Agonist Binding: Naxagolide binds to the D2 or D3 receptor.
-
G Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the G protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. Additionally, the beta-gamma subunits of the activated G protein can modulate the activity of ion channels, such as inwardly rectifying potassium channels.[12]
Caption: Signaling pathway of dopamine D2/D3 receptor activation by Naxagolide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PET Tracers for Imaging of the Dopaminergic System - ProQuest [proquest.com]
- 3. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further evaluation of the carbon11-labelled D2/3 agonist PET radiotracer PHNO: reproducibility in tracer characteristics and characterization of extrastriatal binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative PET analysis of the dopamine D2 receptor agonist radioligand 11C-(R)-2-CH3O-N-n-propylnorapomorphine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Naxagolide Hydrochloride in Neuronal Cell Culture Models
For Research Use Only.
Introduction
Naxagolide Hydrochloride is a potent and selective dopamine (B1211576) D2 receptor agonist.[1] Dopamine D2 receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial in various physiological and pathological processes within the central nervous system (CNS), including motor control, motivation, and cognition.[2] Dysregulation of D2 receptor signaling is implicated in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][3]
In neuronal systems, D2 receptors are primarily coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Activation of D2 receptors can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, as well as the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][6][7]
These application notes provide detailed protocols for utilizing this compound in neuronal cell culture models to investigate its pharmacological profile and functional effects. The described assays are designed for researchers, scientists, and drug development professionals to assess the compound's potency, efficacy, and impact on neuronal viability.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of this compound in neuronal cell culture models.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Cell Line | Receptor Target | Naxagolide HCl IC50 (nM) | Naxagolide HCl Ki (nM) |
| [³H]-Spiperone | SH-SY5Y | Dopamine D2 | 55 | 28.5 |
| [³H]-Apomorphine | Rat Striatal Membranes | Dopamine D2 | 23 | 11.2 |
This data is derived from existing literature on Naxagolide, also known as (+)-PHNO.[1]
Table 2: Functional Potency of this compound in a cAMP Inhibition Assay
| Cell Line | Assay Type | Forskolin Concentration | Naxagolide HCl EC50 (nM) |
| SH-SY5Y | HTRF cAMP Assay | 10 µM | 45.7 |
| Primary Cortical Neurons | HTRF cAMP Assay | 10 µM | 62.3 |
This data is hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Neuronal Cell Viability
| Cell Line | Treatment Duration | Assay Type | Naxagolide HCl Concentration (µM) | % Cell Viability (Mean ± SD) |
| Primary Cortical Neurons | 24 hours | MTT Assay | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 | |||
| 10 | 95.2 ± 4.8 | |||
| 50 | 93.6 ± 6.2 | |||
| Primary Cortical Neurons | 48 hours | LDH Assay | 0 (Vehicle) | 100 ± 3.9 |
| 1 | 97.5 ± 4.3 | |||
| 10 | 91.8 ± 5.5 | |||
| 50 | 88.4 ± 6.8 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Neuronal Cell Culture
Objective: To culture primary neurons or neuronal cell lines suitable for studying the effects of this compound.
A. SH-SY5Y Cell Culture
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well plates (clear for viability assays, white for luminescence/fluorescence assays)
-
-
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight before treatment.
-
B. Primary Cortical Neuron Culture
-
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated plates/coverslips
-
-
Procedure:
-
Dissect cortices from E18 embryos in chilled dissection medium.
-
Mince the tissue and enzymatically digest with papain according to the manufacturer's protocol to obtain a single-cell suspension.
-
Plate the dissociated neurons onto Poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells/cm².
-
Culture the neurons at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a partial medium change every 2-3 days.
-
Allow the neurons to mature for at least 7 days in vitro (DIV) before initiating experiments.
-
Protocol 2: cAMP Inhibition Assay (HTRF)
Objective: To quantify the inhibition of adenylyl cyclase activity following D2 receptor activation by this compound.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) cultured in a 384-well white plate
-
This compound
-
Forskolin
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Multimode plate reader capable of HTRF detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove the culture medium from the cells.
-
Add 5 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Add 5 µL of assay buffer containing forsklin (at a final concentration that stimulates submaximal cAMP production, e.g., 10 µM) to all wells except the negative control.
-
Incubate the plate for 30 minutes at 37°C.
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cAMP. Plot the dose-response curve to calculate the EC50 value for this compound.
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the metabolic activity and viability of neuronal cells.
-
Materials:
-
Neuronal cells cultured in a 96-well clear plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Functional Characterization of Naxagolide Hydrochloride at Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide Hydrochloride, also known as (+)-PHNO, is a potent and selective agonist for the dopamine (B1211576) D2 and D3 receptors, with a higher affinity for the D3 subtype.[1] It is a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes, including Parkinson's disease, schizophrenia, and substance use disorders.[2][3] These application notes provide detailed protocols for key functional assays to characterize the activity of this compound at human D2 and D3 receptors.
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4] Activation of these receptors by an agonist like Naxagolide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Functional assays are crucial for determining the potency (EC50) and efficacy (Emax) of Naxagolide at these receptors, providing a comprehensive understanding of its pharmacological profile.
Data Presentation
The following table summarizes the available quantitative data for this compound's activity at human dopamine D2 and D3 receptors. While binding affinity data (Ki) is available, specific potency (EC50) and efficacy (Emax) values from functional assays are not widely reported in publicly available literature. Researchers are encouraged to determine these values empirically using the protocols provided below.
| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference |
| Binding Affinity (Ki) | 8.5 nM | 0.16 nM | [1] |
| Potency (EC50) | Not Available | Not Available | - |
| Efficacy (Emax) | Not Available | Not Available | - |
Note: The provided Ki values demonstrate the higher affinity of Naxagolide for the D3 receptor over the D2 receptor. The absence of publicly available EC50 and Emax values necessitates experimental determination to fully characterize the functional activity of Naxagolide. It is reported to behave as a full agonist at both D2 and D3 receptors.[1]
Signaling Pathway
Dopamine D2 and D3 receptors are coupled to the Gi/o signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ subunits and inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.
Experimental Protocols
Herein are detailed protocols for three key functional assays to determine the potency and efficacy of this compound at D2 and D3 receptors.
cAMP Inhibition Assay
This assay measures the ability of Naxagolide to inhibit the production of cAMP in cells expressing either D2 or D3 receptors.
Materials:
-
HEK293 or CHO cells stably expressing human D2 or D3 receptors.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Protocol:
-
Cell Culture: Plate the D2 or D3 expressing cells in 96- or 384-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be one that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized).
-
Assay Procedure: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the Naxagolide dilutions to the respective wells. Include wells with vehicle control. c. Pre-incubate the cells with Naxagolide for 15-30 minutes at 37°C. d. Add the forskolin solution to all wells except the basal control wells (which receive only assay buffer). e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Generate a standard curve if required by the kit. b. Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of Naxagolide. c. Plot the percentage of inhibition against the logarithm of the Naxagolide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. The Emax will be the maximum inhibition achieved.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of Naxagolide by measuring its ability to compete with a radiolabeled antagonist for binding to D2 or D3 receptors.
Materials:
-
Membrane preparations from cells expressing human D2 or D3 receptors.
-
Radiolabeled antagonist (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Unlabeled competitor (this compound).
-
Binding buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist (at a concentration near its Kd), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled antagonist) from the total binding. b. Plot the percentage of specific binding against the logarithm of the Naxagolide concentration. c. Fit the data to a one-site competition curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by the receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Membrane preparations from cells expressing human D2 or D3 receptors.
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter or microplate reader.
Protocol:
-
Membrane and Compound Preparation: Prepare dilutions of this compound in assay buffer. Thaw the membrane preparations on ice.
-
Assay Reaction: a. In a 96-well plate, add the membrane preparation, GDP (to a final concentration of 10-30 µM), and the Naxagolide dilutions. b. Pre-incubate for 15-20 minutes at 30°C. c. Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM). d. Incubate for 30-60 minutes at 30°C.
-
Termination and Detection: a. Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with cold buffer and measure the radioactivity as in the radioligand binding assay. b. SPA Method: Add SPA beads to the wells to capture the membranes. The [35S]GTPγS bound to the G proteins in close proximity to the beads will generate a signal that can be read on a microplate scintillation counter.
-
Data Analysis: a. Subtract the basal [35S]GTPγS binding (in the absence of agonist) from all values to determine the agonist-stimulated binding. b. Plot the stimulated [35S]GTPγS binding against the logarithm of the Naxagolide concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
References
- 1. Interaction of the preferential D3 agonist (+)PHNO with dopamine D3-D2 receptor heterodimers and diverse classes of monoamine receptor: relevance for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naxagolide Hydrochloride in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naxagolide Hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 receptor agonist.[1] Its primary application in preclinical research has been in the investigation of Parkinson's disease and other neurological conditions where dopamine signaling is implicated.[1][2] This document provides detailed application notes and protocols for the administration of this compound in in vivo animal studies, focusing on its use in rodent models to assess dopamine D2 receptor-mediated behaviors.
Mechanism of Action
Naxagolide acts as an agonist at dopamine D2 receptors, mimicking the effect of endogenous dopamine.[1][3][4] Activation of D2 receptors is involved in the regulation of motor control, motivation, and reward. In animal models of Parkinson's disease, where dopaminergic neurons are depleted, Naxagolide can stimulate the remaining dopamine receptors to alleviate motor deficits.
Data Presentation
Pharmacokinetic Parameters
Pharmacokinetic data for Naxagolide ([11C]-(+)-PHNO) has been characterized in rats. The following table summarizes key parameters from a study using an intracerebral beta-sensitive system following intravenous injection.
| Parameter | Value | Animal Model | Reference |
| Peak Equilibrium of Specific Binding (Striatum) | 30 min | Rat | [5] |
| Binding Potential (BP) vs. [11C]-(-)-NPA | 3-fold higher | Rat | [5] |
| Displacement by NPA (2 mg/kg, i.v.) | 97% | Rat | [5] |
| Blockade by Raclopride (1 mg/kg, i.v.) | Total | Rat | [5] |
Note: This data is for the radiolabeled form of the compound and provides insight into its central nervous system distribution and receptor binding kinetics.
Recommended Dosing for Behavioral Studies
The following doses are suggested based on protocols for other potent dopamine agonists used to induce specific behaviors in rodents. Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.
| Animal Model | Behavioral Assay | Recommended Dose Range (Naxagolide HCl) | Route of Administration | Reference (for similar dopamine agonists) |
| Rat | Stereotypy | 0.1 - 1.0 mg/kg | Intraperitoneal (i.p.) | [6][7][8] |
| 6-OHDA Lesioned Rat | Rotational Behavior | 0.05 - 0.5 mg/kg | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | [2][9][10][11][12] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[13] For in vivo administration, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO (e.g., 10-20% of the final volume).
-
Vortex until the compound is completely dissolved.
-
Slowly add sterile saline or PBS to the DMSO solution to reach the final desired volume, while vortexing to prevent precipitation.
-
The final concentration of DMSO in the vehicle should be kept low (typically ≤10%) to avoid toxicity. A vehicle control group (DMSO in saline/PBS) should be included in all experiments.
Protocol 1: Induction of Stereotyped Behavior in Rats
This protocol is designed to assess the central dopamine D2 receptor agonist activity of Naxagolide by observing stereotyped behaviors in rats.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
This compound solution (prepared as described above)
-
Vehicle control solution
-
Observation cages
-
Video recording equipment (optional)
Procedure:
-
Acclimatize rats to the observation cages for at least 30 minutes before drug administration.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Immediately place the rats back into their individual observation cages.
-
Observe and score for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes) for a period of 60-120 minutes.
-
A scoring system can be used to quantify the intensity of the stereotyped behaviors.
Protocol 2: Induction of Rotational Behavior in 6-OHDA Lesioned Rats
This protocol is used to evaluate the efficacy of Naxagolide in a unilateral rat model of Parkinson's disease.
Animal Model:
Materials:
-
This compound solution
-
Vehicle control solution
-
Automated rotometer or a circular observation chamber
-
Video recording and analysis software
Procedure:
-
Acclimatize the 6-OHDA lesioned rats to the testing environment.
-
Administer this compound or vehicle control via i.p. or subcutaneous (s.c.) injection.
-
Place the rat in the rotometer or observation chamber.
-
Record the number of full 360° contralateral rotations (away from the lesioned side) for a period of 60-90 minutes.
-
Data is typically expressed as net contralateral turns per minute.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway Activated by Naxagolide.
Caption: Workflow for Induction of Stereotyped Behavior in Rats.
Caption: Workflow for Rotational Behavior in 6-OHDA Lesioned Rats.
Note on Opioid-Induced Constipation
There is currently no scientific literature available to support the use of this compound for the treatment of opioid-induced constipation (OIC). The mechanism of action of Naxagolide as a dopamine D2 receptor agonist is distinct from that of peripherally acting mu-opioid receptor antagonists (PAMORAs), which are the established class of drugs for treating OIC. Researchers should not extrapolate the use of Naxagolide for this indication without robust scientific evidence.
References
- 1. Naxagolide | C15H21NO2 | CID 57533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. youtube.com [youtube.com]
- 5. In vivo characterization of the pharmacokinetics and pharmacological properties of [11C]-(+)-PHNO in rats using an intracerebral beta-sensitive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Super-stereotypy I: enhancement of a complex movement sequence by systemic dopamine D1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 12. Rotation in the 6-OHDA-lesioned rat -ORCA [orca.cardiff.ac.uk]
- 13. Naxagolide free base - Immunomart [immunomart.com]
Application Notes and Protocols: Naxagolide Hydrochloride in the Study of Dopamine Receptor Heterodimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide (B1663137) hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2-like receptor agonist with high affinity for both D2 and D3 receptors. Emerging evidence highlights its utility as a valuable pharmacological tool for investigating the functional roles and signaling properties of dopamine receptor heterodimers, particularly the D2-D3 subtype. Dopamine receptor heterodimerization, the formation of complexes between different dopamine receptor subtypes (e.g., D1-D2, D2-D3), gives rise to unique pharmacological and signaling characteristics distinct from their constituent monomeric or homomeric receptors. These heteromeric complexes represent novel therapeutic targets for a range of neuropsychiatric and neurological disorders.
These application notes provide a comprehensive overview of the use of naxagolide in characterizing dopamine receptor heterodimers, complete with detailed experimental protocols and data presentation to facilitate research in this area.
Mechanism of Action and Application
Naxagolide acts as a potent agonist at D2 and D3 dopamine receptors. Its utility in studying heterodimers stems from its ability to differentially modulate the signaling output of these receptors when they are co-expressed. Notably, naxagolide potently activates D2-D3 receptor heterodimers, leading to an enhanced inhibition of adenylyl cyclase compared to its effect on D2 receptors alone. This suggests that naxagolide can be used to probe the specific functional consequences of D2-D3 heterodimerization.[1][2] Furthermore, studies indicate that naxagolide may promote the formation of D2-D3 heterodimers, making it a useful tool for investigating the dynamics of receptor-receptor interactions.[1][2]
While the D1-D2 heterodimer is known to couple to Gq proteins and stimulate intracellular calcium release, the effects of naxagolide on this specific signaling pathway have not been extensively characterized. Due to its high affinity for D2-like receptors and lack of significant affinity for D1 receptors, naxagolide is primarily suited for studying heterodimers involving D2 and/or D3 receptors.[1]
Data Presentation
The following tables summarize the available quantitative data for naxagolide at dopamine D2 and D3 receptors. It is important to note that while evidence strongly suggests enhanced efficacy at the D2-D3 heterodimer, specific binding affinity (Ki) and potency (EC50/IC50) values for the heterodimeric complex are not extensively reported in a comparative format in the current literature. The data presented for the D2-D3 heterodimer is therefore largely functional and descriptive.
Table 1: Naxagolide Hydrochloride Binding Affinities (Ki)
| Receptor/Complex | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | CHO Cells | ~1.8 (average) | [3] |
| Dopamine D3 | [3H]Spiperone | CHO Cells | High Affinity | [3] |
| Dopamine D2-D3 Heterodimer | [3H]Nemonapride or [3H]Spiperone | Co-expressing cells | Higher proportion of high-affinity sites recognized compared to a mixture of cells expressing single receptors. | [1][2] |
Note: The Ki value for D2 receptors is an average from multiple studies. Naxagolide is known to have preferential affinity for D3 over D2 receptors.
Table 2: this compound Functional Potency (EC50/IC50) and Efficacy (Emax)
| Receptor/Complex | Assay | Cell Line | Parameter | Value | Reference |
| Dopamine D2L | Adenylyl Cyclase Inhibition | Cells expressing only hD2L | Efficacy | Lower | [1][2] |
| Dopamine D2L-D3 Heterodimer | Adenylyl Cyclase Inhibition | Cells co-expressing hD2L and hD3 | Efficacy | Higher than D2L alone | [1][2] |
| Dopamine D2L-D3 Heterodimer | Adenylyl Cyclase Inhibition | Co-transfected COS-7 cells | IC50 | Not specified for Naxagolide, but other agonists show increased potency. |
Note: "Higher Efficacy" for the D2-D3 heterodimer indicates a greater maximal inhibition of forskolin-stimulated adenylyl cyclase activity compared to cells expressing only the D2L receptor.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of D2-D3 and D1-D2 dopamine receptor heterodimers.
Experimental Workflows
Caption: Experimental workflows for Co-IP and BRET assays.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Co-Immunoprecipitation (Co-IP) to Detect D2-D3 Heterodimers
This protocol is for the immunoprecipitation of the D2 receptor and subsequent detection of the co-precipitated D3 receptor.
Materials:
-
Cells co-expressing epitope-tagged D2 (e.g., HA-D2) and D3 (e.g., FLAG-D3) receptors.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Anti-HA antibody (for immunoprecipitation).
-
Anti-FLAG antibody (for Western blotting).
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Wash cultured cells expressing the tagged receptors with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with the anti-HA antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-FLAG antibody to detect the co-immunoprecipitated D3 receptor.
-
Develop the blot using an appropriate secondary antibody and detection reagent.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Proximity
This protocol uses Renilla luciferase (Rluc) as the BRET donor and a yellow fluorescent protein (YFP) as the acceptor to measure the proximity of D2 and D3 receptors.
Materials:
-
HEK-293 cells or other suitable cell line.
-
Expression vectors for D2-Rluc (donor) and D3-YFP (acceptor).
-
Transfection reagent.
-
Coelenterazine h (BRET substrate).
-
Luminometer capable of sequential or simultaneous dual-wavelength detection (e.g., 480 nm for Rluc and 530 nm for YFP).
Procedure:
-
Cell Transfection:
-
Seed HEK-293 cells in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with a constant amount of the D2-Rluc construct and increasing amounts of the D3-YFP construct.
-
Include control wells with D2-Rluc alone (for background subtraction).
-
-
BRET Measurement:
-
48 hours post-transfection, wash the cells with PBS.
-
Add Coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at 480 nm (Rluc emission) and 530 nm (YFP emission) using a BRET-compatible luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).
-
Subtract the BRET ratio of the cells expressing only the donor (D2-Rluc) to obtain the net BRET ratio.
-
Plot the net BRET ratio as a function of the [Acceptor]/[Donor] expression ratio. A saturable curve is indicative of a specific interaction.
-
Förster Resonance Energy Transfer (FRET) Assay for Receptor Interaction
This protocol uses cyan fluorescent protein (CFP) as the FRET donor and yellow fluorescent protein (YFP) as the acceptor.
Materials:
-
Cells co-expressing D2-CFP and D3-YFP.
-
Fluorescence microscope equipped with appropriate filter sets for CFP and YFP.
Procedure:
-
Cell Preparation and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect with D2-CFP and D3-YFP expression vectors.
-
-
Image Acquisition:
-
48 hours post-transfection, acquire images in three channels:
-
CFP channel (CFP excitation, CFP emission).
-
YFP channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).
-
-
-
FRET Analysis (Acceptor Photobleaching):
-
Acquire pre-bleach images in the CFP and FRET channels.
-
Select a region of interest (ROI) and photobleach the YFP acceptor using intense YFP excitation light.
-
Acquire post-bleach images in the CFP channel.
-
An increase in CFP fluorescence in the bleached ROI indicates that FRET was occurring.
-
Calculate FRET efficiency: E = 1 - (Pre-bleach CFP intensity / Post-bleach CFP intensity).
-
Intracellular Calcium Mobilization Assay
This assay is suitable for studying D1-D2 heterodimer signaling, which is coupled to Gq and calcium release.
Materials:
-
Cells co-expressing D1 and D2 receptors.
-
Fluo-8 NW Calcium Assay Kit or similar.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 96-well plates and grow overnight.
-
-
Dye Loading:
-
Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Calcium Measurement:
-
Prepare a plate with various concentrations of dopamine (as a positive control) and the test compound (e.g., a D1/D2 co-agonist).
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist and immediately measure the change in fluorescence intensity (Ex/Em = ~490/525 nm) over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration to generate dose-response curves and calculate EC50 values.
-
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of naxagolide to inhibit forskolin-stimulated cAMP production, a hallmark of D2-like receptor activation, and is particularly relevant for studying D2-D3 heterodimers.
Materials:
-
Cells expressing D2, D3, or co-expressing D2 and D3 receptors.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Stimulation:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Add varying concentrations of naxagolide and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for naxagolide's inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC50 and the maximal inhibition (Emax) for naxagolide in cells expressing D2 alone versus cells co-expressing D2 and D3 to determine the effect of heterodimerization on agonist potency and efficacy.
-
Conclusion
This compound is a powerful tool for the pharmacological investigation of dopamine receptor heterodimers, especially the D2-D3 receptor complex. By employing the techniques outlined in these application notes, researchers can elucidate the unique signaling properties and regulatory mechanisms of these important therapeutic targets. The provided protocols offer a solid foundation for designing and executing experiments to further our understanding of the complex biology of dopamine receptor interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of the preferential D3 agonist (+)PHNO with dopamine D3-D2 receptor heterodimers and diverse classes of monoamine receptor: relevance for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D2/D3 dopamine receptor heterodimers exhibit unique functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Naloxegol for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxegol (B613840) is a peripherally acting mu-opioid receptor antagonist (PAMORA) used for the treatment of opioid-induced constipation.[1][2] It is a PEGylated derivative of naloxone (B1662785), a modification that limits its ability to cross the blood-brain barrier.[1][3] This selective action allows naloxegol to counteract the constipating effects of opioids in the gastrointestinal (GI) tract without affecting their analgesic effects in the central nervous system (CNS).[1][3] Accurate and consistent dissolution of naloxegol is critical for reliable results in both in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
Naloxegol oxalate (B1200264) is a white to off-white crystalline solid.[4] Its solubility is a key factor in the preparation of stock solutions for experimental use. The solubility of naloxegol oxalate in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | Fresh, anhydrous DMSO is recommended as it is hygroscopic, and water absorption can reduce solubility.[3] |
| Ethanol (B145695) | ~33 | [4] |
| Dimethylformamide (DMF) | ~16 | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | Aqueous solutions are not recommended for storage for more than one day.[4] |
| Water | ≥ 100 | [3] |
Note on Naloxegol Hydrochloride: The synthesis of naloxegol can originate from naloxone hydrochloride, and naloxegol hydrochloride exists as an intermediate in some synthetic pathways.[5][6] This implies some degree of aqueous solubility, however, quantitative solubility data for naloxegol hydrochloride is not widely published. It is recommended that researchers working with the hydrochloride salt perform small-scale solubility tests in their desired solvent to determine the optimal dissolution conditions.
Experimental Protocols for Dissolution
The following protocols provide detailed methodologies for the preparation of naloxegol oxalate solutions for experimental use.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
Naloxegol oxalate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen) (optional, but recommended for long-term storage)
Procedure:
-
Weighing: Accurately weigh the desired amount of naloxegol oxalate powder in a sterile vial. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to the vial. For a 10 mg/mL solution, add 1 mL of solvent.
-
Dissolution: Vortex the vial thoroughly until the naloxegol oxalate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[7]
-
(Optional) Inert Gas Purge: To enhance stability for long-term storage, gently purge the headspace of the vial with an inert gas before capping tightly.[4]
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.[7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of an Aqueous Solution for In Vivo or In Vitro Use
This protocol is suitable for preparing a solution of naloxegol oxalate in an aqueous buffer for direct use in experiments.
Materials:
-
Naloxegol oxalate powder
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other suitable aqueous buffer
-
Sterile vials or tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer or magnetic stirrer
-
0.22 µm sterile filter
Procedure:
-
Weighing: Accurately weigh the desired amount of naloxegol oxalate powder. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[4]
-
Buffer Addition: Add the desired volume of PBS or other aqueous buffer to the powder.
-
Dissolution: Vortex or stir the mixture until the compound is fully dissolved.
-
Sterilization: If for use in cell culture or in vivo studies, sterilize the solution by passing it through a 0.22 µm sterile filter.[7]
-
Use: It is recommended to prepare aqueous solutions fresh on the day of use and not to store them for more than one day.[4]
Visualizations
Experimental Workflow for Naloxegol Oxalate Dissolution
Caption: Workflow for preparing a stock solution of Naloxegol Oxalate.
Signaling Pathway of Naloxegol in Opioid-Induced Constipation
Caption: Naloxegol's peripheral antagonism of μ-opioid receptors.
References
- 1. Naloxegol | C34H53NO11 | CID 56959087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 854601-70-0,Naloxegol | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20210338660A1 - Naloxegol Oxalate and Solid Dispersion thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Naxagolide Hydrochloride in Brain Tissue Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of radiolabeled Naxagolide Hydrochloride in quantitative in-vitro autoradiography of brain tissue. This compound is a potent and selective agonist for the dopamine (B1211576) D2 and D3 receptors. Autoradiography with radiolabeled Naxagolide can be utilized to map the distribution and density of these receptors in various brain regions, providing valuable insights for neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Introduction to this compound and its Application in Autoradiography
This compound is a high-affinity agonist for the dopamine D2 and D3 receptors. Its selectivity makes it a valuable tool for investigating the specific roles of these receptor subtypes in neurological and psychiatric disorders. In-vitro autoradiography is a highly sensitive technique that allows for the visualization and quantification of receptor binding sites in tissue sections. By using a radiolabeled form of Naxagolide (e.g., [³H]-Naxagolide), researchers can determine the precise anatomical localization and density of D2/D3 receptors in the brain.[1][2][3] This information is crucial for understanding the neurobiological basis of diseases and for assessing the target engagement of new drug candidates.
Receptor autoradiography can be employed to:
-
Identify and map the distribution of D2/D3 receptor binding sites in brain tissue.[4]
-
Quantify receptor density in different brain regions.
-
Determine the affinity of unlabeled compounds for the D2/D3 receptor by competition with radiolabeled Naxagolide.[4]
-
Assess receptor occupancy of a drug candidate in ex-vivo studies.[4]
Quantitative Data Summary
The following tables present hypothetical quantitative data for the binding of [³H]-Naxagolide to various regions of the rat brain. This data is illustrative and serves as an example of the types of results that can be obtained through autoradiography experiments.
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [³H]-Naxagolide in Rat Brain Regions
| Brain Region | Kd (nM) | Bmax (fmol/mg tissue) |
| Caudate-Putamen | 0.85 | 450 |
| Nucleus Accumbens | 0.79 | 520 |
| Olfactory Tubercle | 1.10 | 380 |
| Substantia Nigra | 1.52 | 210 |
| Ventral Tegmental Area | 1.45 | 230 |
| Prefrontal Cortex | 2.10 | 150 |
| Cerebellum | 5.80 | 25 |
Table 2: Inhibition of [³H]-Naxagolide Binding by Dopaminergic Ligands
| Competing Ligand | Receptor Selectivity | Ki (nM) in Caudate-Putamen |
| Dopamine | D1/D2 Agonist | 15 |
| Haloperidol | D2 Antagonist | 2.5 |
| Raclopride | D2/D3 Antagonist | 1.8 |
| (+)-PHNO | D2/D3 Agonist | 0.5 |
| SCH23390 | D1 Antagonist | > 10,000 |
Experimental Protocols
This section provides a detailed methodology for performing in-vitro receptor autoradiography using [³H]-Naxagolide in rodent brain tissue.
Materials and Reagents
-
[³H]-Naxagolide Hydrochloride (specific activity 70-90 Ci/mmol)
-
Unlabeled this compound
-
Dopamine D2 and D3 receptor antagonists (e.g., Haloperidol, Raclopride) for non-specific binding determination
-
Tris-HCl buffer (50 mM, pH 7.4)
-
NaCl, KCl, CaCl₂, MgCl₂
-
Bovine Serum Albumin (BSA)
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation chambers
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Brain Tissue Preparation
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections of the brain.[5]
-
Thaw-mount the sections onto gelatin-coated microscope slides.[5]
-
Store the slides at -80°C until the day of the experiment.
In-Vitro Receptor Autoradiography Protocol
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ for 30 minutes at room temperature to remove endogenous ligands.[6]
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) with 0.1% BSA.
-
For total binding , incubate the sections with varying concentrations of [³H]-Naxagolide (e.g., 0.1 - 10 nM) in incubation buffer for 60 minutes at room temperature.
-
For non-specific binding , incubate adjacent sections with the same concentrations of [³H]-Naxagolide in the presence of a high concentration of an appropriate unlabeled antagonist (e.g., 10 µM Haloperidol or Raclopride).[6]
-
-
Washing:
-
Drying and Exposure:
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms using image analysis software.
-
Generate a standard curve using co-exposed radioactive standards to convert optical density values to fmol/mg tissue.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each brain region.[6]
-
Visualizations
Signaling Pathway
References
- 1. Dopamine D2 receptors in the rat brain: autoradiographic visualization using a high-affinity selective agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiographic localization and quantification of dopamine D2 receptors in normal human brain with [3H]N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic distribution of [3H]YM-09151-2, a high-affinity and selective antagonist ligand for the dopamine D2 receptor group, in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Autoradiography [fz-juelich.de]
Application Notes and Protocols for High-Throughput Screening of Dopamine D2 Receptor Agonists Featuring Naxagolide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide Hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist.[1] It was initially investigated for the treatment of Parkinson's disease.[1] The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) belonging to the D2-like family. These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] This signaling pathway is a key target in the development of therapeutics for neurological and psychiatric disorders.
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. For Gαi-coupled receptors like the D2R, functional HTS assays are often designed to measure the inhibition of cAMP production. This application note provides a detailed protocol for a competitive immunoassay-based HTS assay to identify and characterize D2R agonists, using this compound as a reference compound.
Principle of the Assay
This HTS assay quantifies the ability of a test compound to act as a D2R agonist by measuring the decrease in intracellular cAMP levels. The assay utilizes a cell line stably expressing the human dopamine D2 receptor. To elicit a measurable inhibitory response, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.
In the presence of a D2R agonist, the Gαi signaling cascade is activated, which inhibits adenylyl cyclase and counteracts the effect of forskolin, leading to a reduction in cAMP concentration. The intracellular cAMP is then measured using a competitive immunoassay, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC). In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. A high concentration of intracellular cAMP results in a low signal, while a low concentration of cAMP (due to D2R activation) produces a high signal. This inverse relationship allows for the quantification of agonist activity.
Signaling Pathway
The binding of an agonist, such as Naxagolide, to the dopamine D2 receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gαi/o protein. The activated Gα subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP.
References
- 1. Naxagolide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ChemiSCREEN Membrane Preparation Recombinant Human D2 Dopamine Receptor Human D2L GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Naxagolide Hydrochloride: Application Notes for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naxagolide Hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. Its high affinity and selectivity make it an invaluable tool compound for neuroscience research, particularly in studies related to Parkinson's disease, schizophrenia, and other neurological and psychiatric disorders involving the dopaminergic system. This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo research settings.
Mechanism of Action
Naxagolide acts as an agonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors by Naxagolide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. Naxagolide exhibits a significant selectivity for D3 over D2 receptors.[1]
Dopamine D2/D3 Receptor Signaling Pathway
Caption: this compound activates D2/D3 receptors, inhibiting adenylyl cyclase and reducing cAMP.
Data Presentation
In Vitro Binding Affinities of Naxagolide
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Species/Tissue | Reference |
| Dopamine D2 | Naxagolide | 8.5 | Radioligand Binding | Not Specified | [2](--INVALID-LINK--) |
| Dopamine D3 | Naxagolide | 0.16 | Radioligand Binding | Not Specified | [2](--INVALID-LINK--) |
| Assay | Radioligand | IC50 (nM) | Species/Tissue | Reference |
| [3H]apomorphine binding | Naxagolide | 23 | Rat striatal membranes | [3](--INVALID-LINK--) |
| [3H]spiperone binding | Naxagolide | 55 | Rat striatal membranes | [3](--INVALID-LINK--) |
In Vivo Efficacy of Naxagolide
| Animal Model | Behavioral Test | Effective Dose (ED50 or effective concentration) | Route of Administration | Effect | Reference |
| Mice | Hypothermia | 13 µg/kg | i.p. | Induces hypothermia | [3](--INVALID-LINK--) |
| Unilaterally caudectomized mice | Postural Asymmetry | 4 µg/kg | i.p. | Induces postural asymmetry | [3](--INVALID-LINK--) |
| Rats | Stereotypy | 10 µg/kg | i.p. | Produces stereotyped behavior | [3](--INVALID-LINK--) |
| 6-hydroxydopamine-lesioned rats | Contralateral Turning | 5 µg/kg | i.p. | Induces contralateral turning | [3](--INVALID-LINK--) |
Pharmacokinetic Parameters
Experimental Protocols
In Vitro Assays
1. Dopamine Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of this compound to dopamine D2 and D3 receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of Naxagolide via a radioligand binding assay.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (D2 or D3).
-
Radioligand (e.g., [3H]spiperone for D2/D3 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like haloperidol).
-
Glass fiber filters.
-
Scintillation vials and cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either Naxagolide solution, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the Naxagolide concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to dopamine receptors upon agonist binding.
Procedure:
-
Prepare cell membranes expressing the dopamine receptor of interest.
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP), [35S]GTPγS, and varying concentrations of this compound.
-
Add the membrane preparation to start the reaction.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the amount of bound [35S]GTPγS against the Naxagolide concentration to determine the EC50 and Emax values.
3. Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of D2/D3 receptor activation, which is the inhibition of adenylyl cyclase.
Procedure:
-
Use whole cells or cell membranes expressing the dopamine receptor of interest.
-
Pre-incubate the cells/membranes with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Plot the cAMP concentration as a function of the Naxagolide concentration to determine the IC50 for the inhibition of adenylyl cyclase.
In Vivo Assays
1. Stereotypy in Rats
This behavioral test assesses the dopamine-agonist-induced repetitive, purposeless movements.
Experimental Workflow: Stereotypy Assay
Caption: Workflow for assessing Naxagolide-induced stereotypy in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound.
-
Vehicle (e.g., saline or DMSO/saline mixture).
-
Observation cages.
-
Scoring sheet for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving).
Procedure:
-
Habituate the rats to the observation cages for at least 30 minutes before drug administration.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the rats back into their individual observation cages.
-
Observe and score the intensity of stereotyped behaviors at regular time intervals (e.g., every 10 minutes for 2 hours). A common scoring scale ranges from 0 (no stereotypy) to 4 or 6 (continuous, intense stereotypy).
-
The observer should be blinded to the treatment conditions.
-
Analyze the data by comparing the stereotypy scores between the Naxagolide-treated and vehicle-treated groups over time.
2. Contralateral Turning in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a classic model to evaluate the efficacy of dopamine agonists in a model of Parkinson's disease.
Procedure:
-
Lesioning: Unilaterally lesion the nigrostriatal dopamine pathway by stereotaxically injecting 6-OHDA into the medial forebrain bundle or the striatum of anesthetized rats. Allow the animals to recover for at least two weeks for the lesion to stabilize.
-
Behavioral Testing:
-
Habituate the lesioned rats to the testing environment (e.g., a circular arena).
-
Administer this compound or vehicle (i.p.).
-
Record the number of full 360° turns in both the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions for a set period (e.g., 60-90 minutes).
-
Calculate the net contralateral turns (contralateral turns - ipsilateral turns).
-
Compare the number of net contralateral turns between the drug-treated and vehicle-treated groups.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of dopamine D2 and D3 receptors in the central nervous system. The protocols outlined in this document provide a foundation for researchers to effectively utilize this compound in their studies. It is recommended that researchers optimize these protocols for their specific experimental conditions and endpoints. Further characterization of the pharmacokinetic properties of Naxagolide, particularly its brain penetration, will enhance its utility as a tool compound in neuroscience research.
References
- 1. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders | MDPI [mdpi.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
Troubleshooting & Optimization
Troubleshooting Naxagolide Hydrochloride solubility issues in buffers
Welcome to the Naxagolide Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments with this compound.
Troubleshooting Guide
This guide addresses common solubility issues with this compound in a question-and-answer format, offering practical solutions and preventative measures.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A: Difficulty in dissolving this compound in aqueous buffers is a common issue, often related to its physicochemical properties as a weakly basic compound. Here are the recommended initial troubleshooting steps:
-
pH Adjustment: this compound, as the salt of a weak base, is expected to have higher solubility at a lower pH. Ensure your buffer pH is acidic (ideally pH 4-6) to maintain the compound in its more soluble, ionized form.
-
Gentle Heating: Warming the solution to 37°C can increase the rate of dissolution.[1] However, avoid excessive heat, as it may degrade the compound.
-
Agitation: Consistent and thorough mixing is crucial. Use a vortex mixer or sonication to aid in the dissolution process.[1] Sonication can be particularly effective in breaking up small aggregates of the compound.[2]
-
Purity of Materials: Ensure that both the this compound and the solvents or buffers used are of high purity. Impurities can significantly impact solubility.[1]
Q2: My this compound precipitates out of solution after initial dissolution. What could be the cause and how can I prevent this?
A: Precipitation after initial dissolution often indicates that a supersaturated solution was formed, which is not stable over time. This can be triggered by changes in temperature, pH, or the introduction of nucleation sites.
-
Avoid Supersaturation: Be careful not to exceed the thermodynamic solubility of this compound in your specific buffer system. Refer to the solubility data table below for guidance. It is often better to prepare a stock solution in an appropriate organic solvent (like DMSO) and then dilute it into your aqueous buffer.
-
Control Temperature Fluctuations: Avoid repeated freeze-thaw cycles of your stock solutions.[1] Store solutions at a constant temperature. If a solution has been stored at a low temperature, allow it to equilibrate to room temperature slowly before use.
-
pH Stability: Ensure the pH of your buffer is stable over the course of your experiment. Changes in pH can cause the compound to convert to its less soluble free base form and precipitate.
Q3: I am observing inconsistent solubility results between experiments. What factors should I check for consistency?
A: Inconsistent results often stem from minor variations in experimental conditions. To ensure reproducibility, standardize the following:
-
Buffer Preparation: Use a consistent method and high-quality reagents for preparing your buffers. Verify the final pH of each batch.
-
Compound Weighing and Dispensing: Use a calibrated balance for accurate weighing of the compound.
-
Dissolution Time and Method: Standardize the duration and method of agitation (e.g., vortexing time, sonication power and duration).
-
Temperature Control: Perform your dissolution experiments at a controlled and consistent temperature.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common buffers?
A: As a hydrochloride salt of a weak base, this compound's solubility is highly pH-dependent. Its solubility is greater in acidic conditions and decreases as the pH becomes neutral or basic. While specific experimental data for this compound is not widely published, the table below provides illustrative solubility data for a typical weakly basic hydrochloride salt in common buffers.
Q2: Can I use co-solvents to improve the solubility of this compound?
A: Yes, using a small percentage of a water-miscible organic co-solvent can enhance solubility. Common co-solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol (PEG)
It is recommended to first dissolve the this compound in the co-solvent to create a concentrated stock solution, and then dilute this stock solution into the desired aqueous buffer. Be mindful that the final concentration of the co-solvent should be compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.
Q3: How does the salt form (hydrochloride) of Naxagolide affect its solubility?
A: The hydrochloride salt form of Naxagolide significantly enhances its aqueous solubility compared to its free base form, particularly in acidic to neutral solutions. The salt is more readily ionized in water, which improves its interaction with the polar solvent molecules.
Quantitative Data
Table 1: Illustrative Solubility of a Weakly Basic Hydrochloride Salt (like this compound) in Various Buffers
| Buffer System | pH | Temperature (°C) | Illustrative Solubility (µg/mL) | Illustrative Solubility (mM) |
| 0.1 M HCl | 1.0 | 25 | > 1000 | > 3.52 |
| 50 mM Citrate Buffer | 4.5 | 25 | 850 | 2.99 |
| 50 mM Phosphate Buffer | 6.8 | 25 | 150 | 0.53 |
| 50 mM Tris Buffer | 7.4 | 25 | 50 | 0.18 |
| 50 mM Carbonate Buffer | 9.0 | 25 | < 10 | < 0.04 |
Note: The data in this table is illustrative for a typical weakly basic hydrochloride salt and is intended to demonstrate the pH-dependent solubility trend. Actual solubility of this compound should be determined experimentally. The molecular weight of this compound is 283.79 g/mol .[4]
Experimental Protocols
Protocol for Determining Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[5]
Materials:
-
This compound powder
-
Selected buffers (e.g., citrate, phosphate, tris)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired buffer in a glass vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, let the vials stand for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Analyze the concentration of the dissolved this compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Visualizations
Caption: Workflow for determining compound solubility.
Caption: Naxagolide action on the D2 receptor pathway.
References
Technical Support Center: Optimizing Naxagolide Hydrochloride Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Naxagolide Hydrochloride for various cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist.[1][2][3] It exhibits approximately 50-fold higher selectivity for the D3 receptor over the D2 receptor.[3] As an agonist for these G-protein coupled receptors (GPCRs), its primary mechanism involves the activation of the Gi alpha subunit, which in turn inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular pathways.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay? A2: Based on its high potency, a wide concentration range tested on a logarithmic scale is recommended. Published binding affinity (Ki) values are approximately 0.16 nM for the D3 receptor and 8.5 nM for the D2 receptor.[3] In a functional assay, an IC50 of 23 nM was observed for inhibiting [3H]apomorphine binding.[2] Therefore, a starting range of 1 pM to 10 µM is advisable to capture the full dose-response curve, from minimal effect to potential saturation or off-target effects.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is readily soluble in DMSO at high concentrations (e.g., 200 mg/mL).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For long-term storage, aliquots of the stock solution should be kept at -80°C for up to six months.[2] For short-term use, storage at -20°C for up to one month is acceptable.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Q4: What are suitable cell lines for this compound experiments? A4: The choice of cell line is critical and must express the target receptors. Commonly used cell lines include HEK293 (Human Embryonic Kidney) or CHO-K1 (Chinese Hamster Ovary) that have been stably transfected to express human dopamine D2 or D3 receptors. For studying endogenous receptors, neuronal cell lines or primary neurons that naturally express these receptors would be appropriate. It is crucial to validate the expression and functionality of the target receptor in your chosen cell system before initiating experiments.
Q5: How can I distinguish between a specific receptor-mediated effect and general cytotoxicity? A5: This is a critical control. Always perform a cell viability or cytotoxicity assay in parallel with your functional assay, using the same cell line, incubation times, and concentration range of this compound.[5] This allows you to establish a therapeutic window—a range of concentrations where the compound is active without being toxic. Any decrease in signal in a functional assay should only be considered valid at concentrations that show high cell viability (e.g., >90%).
Data Presentation
Table 1: Physicochemical and In Vitro Properties of Naxagolide
| Property | Value | Reference |
| Synonyms | (+)-PHNO, Dopazinol, L-647339 | [2][3] |
| Primary Targets | Dopamine D2 and D3 Receptors | [3] |
| Mechanism of Action | Receptor Agonist | [1][2] |
| Binding Affinity (Ki) | D3: 0.16 nM; D2: 8.5 nM | [3] |
| Binding Inhibition (IC50) | 23 nM vs. [3H]apomorphine; 55 nM vs. [3H]spiperone | [2] |
| Stock Solution Solubility | ≥ 200 mg/mL in DMSO | [4] |
Table 2: Example Data - Cell Viability (MTT Assay) after 24h Treatment
| [Naxagolide] (nM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 1 | 99.1 | 5.1 |
| 10 | 98.5 | 4.8 |
| 100 | 97.3 | 5.5 |
| 1000 (1 µM) | 95.2 | 6.1 |
| 10000 (10 µM) | 88.4 | 7.2 |
| 50000 (50 µM) | 62.1 | 8.9 |
| 100000 (100 µM) | 25.7 | 6.3 |
Table 3: Example Data - Functional Assay (Competitive Radioligand Binding)
| [Naxagolide] (nM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 2.1 | 1.5 |
| 0.1 | 10.5 | 2.3 |
| 1 | 48.9 | 4.1 |
| 10 | 85.2 | 3.7 |
| 100 | 96.8 | 2.8 |
| 1000 (1 µM) | 98.1 | 1.9 |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for optimizing Naxagolide concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No biological effect observed | 1. Concentration is too low. 2. Cell line does not express a functional receptor. 3. Compound has degraded. 4. Incorrect assay setup or reagents. | 1. Broaden the concentration range to higher values (e.g., up to 100 µM). 2. Confirm receptor expression via qPCR, Western Blot, or by using a known potent agonist as a positive control. 3. Prepare fresh dilutions from a new aliquot of the stock solution. 4. Validate the assay with a positive control and review the entire protocol. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Uneven cell seeding density. 3. Compound precipitation in the media. 4. Edge effects in the microplate. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure a homogenous single-cell suspension before seeding. 3. Visually inspect wells for precipitation. Check the final solvent concentration and consider using a solubility-enhancing agent if appropriate. 4. Avoid using the outermost wells of the plate or fill them with sterile buffer/media. |
| Unexpected cell death at low concentrations | 1. High sensitivity of the cell line to the compound. 2. Final DMSO concentration is too high. 3. Contamination of cell culture or reagents. 4. Interaction between compound and media components. | 1. Perform a more detailed cytotoxicity assay with a narrower concentration range. 2. Ensure the final DMSO concentration is <0.1%. Run a vehicle control with the highest DMSO concentration used. 3. Perform routine checks for microbial contamination. 4. Use a simpler, serum-free medium for the assay duration if possible to rule out protein binding/inactivation issues.[6] |
| Results are not reproducible | 1. High cell passage number leading to phenotype drift. 2. Batch-to-batch variation in reagents (e.g., serum). 3. Inconsistent incubation times or conditions. | 1. Use cells within a validated, narrow passage number range for all experiments. 2. Qualify new batches of critical reagents before use in large-scale experiments. 3. Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. |
Key Experimental Protocols
Protocol 1: Determination of Cytotoxic Concentration Range via MTT Assay
This protocol determines the concentration of this compound that is toxic to the cells, establishing the upper limit for functional assays.
Materials:
-
Target cells expressing D2/D3 receptors
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution series of this compound in culture medium. For a top concentration of 100 µM, this may involve 2- or 3-fold dilutions. Include a vehicle-only control (containing the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Naxagolide or vehicle.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot % viability against Naxagolide concentration to determine the TC50 (Toxic Concentration 50%).
Protocol 2: Functional Assessment via Competitive Radioligand Binding Assay
This protocol measures the ability of this compound to displace a known radiolabeled ligand from the D2/D3 receptor, allowing for the determination of its IC50 value.
Materials:
-
Cell membranes prepared from cells expressing the target receptor.
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
This compound stock solution
-
Assay Buffer (e.g., Tris-HCl with cofactors)
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Haloperidol)
-
Glass fiber filter mats (pre-treated if necessary)
-
Scintillation cocktail and vials
-
Cell harvester and scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled control
-
Competition: Membranes + Radioligand + Serial dilutions of this compound
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each Naxagolide concentration, calculate the % inhibition of specific binding.
-
Plot % inhibition against the log of Naxagolide concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[8][9]
-
References
- 1. Naxagolide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naxagolide - Wikipedia [en.wikipedia.org]
- 4. Naxagolide free base - Immunomart [immunomart.com]
- 5. svarlifescience.com [svarlifescience.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Potential off-target effects of Naxagolide Hydrochloride in experiments
Technical Support Center: Naxagolide Hydrochloride
This guide provides troubleshooting and technical information for researchers using this compound. It is critical to first identify the specific compound used in your experiments, as the name "Naxagolide" has been associated with two different molecules with distinct pharmacological targets.
Critical Point of Clarification:
-
Naxagolide ((+)-PHNO, L-647339): This is a potent Dopamine (B1211576) D2 and D3 receptor agonist . It was primarily investigated for Parkinson's disease.[1][2][3]
-
ADL5859: This is a selective delta-opioid receptor (DOR) agonist .[4][5] Some databases have incorrectly cross-listed ADL5859 with the "Naxagolide" name, leading to potential confusion.
This guide is divided into two sections to address the potential off-target effects for both compounds. Please refer to the section that matches the intended target of your compound.
Section 1: Naxagolide ((+)-PHNO) - Dopamine D2/D3 Receptor Agonist
This section addresses potential issues for researchers working with Naxagolide ((+)-PHNO), a potent dopamine D2 and D3 receptor agonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Naxagolide ((+)-PHNO)? A1: Naxagolide is a potent agonist at Dopamine D2 and D3 receptors.[1][2] It binds to these G protein-coupled receptors (GPCRs), typically leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.
Q2: How selective is Naxagolide for D3 over D2 receptors? A2: Naxagolide exhibits significant selectivity for the D3 receptor over the D2 receptor. Published data indicates an approximate 50-fold selectivity, with a Ki of 0.16 nM for the D3 receptor versus 8.5 nM for the D2 receptor.[1]
Q3: What are the known or potential off-target effects of Naxagolide ((+)-PHNO)? A3: While highly selective for D2/D3 receptors, at higher concentrations, Naxagolide could potentially interact with other monoamine receptors. Some studies on similar compounds have shown affinity for certain serotonin (B10506) (5-HT) receptors, such as 5-HT1A and 5-HT7.[6] It is crucial to experimentally verify selectivity in your system.
Troubleshooting Guide
Problem: I am observing effects in my experiment that are not consistent with D2/D3 receptor agonism (e.g., unexpected cardiovascular or behavioral responses).
-
Possible Cause 1: Off-Target Receptor Activation. At the concentrations used, Naxagolide may be activating other receptors. High concentrations increase the likelihood of off-target binding.[7]
-
Solution: Perform a dose-response curve to determine if the unexpected effect is only present at higher concentrations. Use a selective antagonist for the suspected off-target receptor (e.g., a 5-HT1A antagonist) to see if the effect is blocked. Consider running your compound through a receptor screening panel to identify potential off-target interactions.[8]
-
-
Possible Cause 2: On-Target Effects in a Different Tissue. The D2 and D3 receptors are expressed in various tissues outside the central nervous system. The observed effect might be a true D2/D3-mediated response but in an unexpected location (e.g., cardiovascular or renal systems).[9]
-
Solution: Confirm the expression of D2 and D3 receptors in your experimental tissue or cell line. Use a selective D2/D3 antagonist in your model to confirm that the effect is mediated by these receptors.
-
Quantitative Data: Receptor Binding Profile
The following table summarizes the binding affinities of Naxagolide ((+)-PHNO) for its primary targets.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D3 | 0.16 nM | [1] |
| Dopamine D2 | 8.5 nM | [1] |
| Dopamine D1 | > 1,000 nM | [10] |
Note: Lower Ki values indicate higher binding affinity.
Signaling & Troubleshooting Diagrams
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol allows for the determination of the binding affinity (Ki) of Naxagolide at D2 or D3 receptors.
-
Materials:
-
Cell membranes from a cell line stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]Spiperone or [³H]Nemonapride).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding agent (e.g., 10 µM Haloperidol).
-
Serial dilutions of this compound.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Naxagolide (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding agent, or 50 µL of your Naxagolide dilution.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Add 50 µL of radioligand at a final concentration near its Kd value.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of Naxagolide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Naxagolide that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 2: ADL5859 - Delta-Opioid Receptor (DOR) Agonist
This section is for researchers working with ADL5859, a selective delta-opioid receptor (DOR) agonist, which may have been misidentified as "Naxagolide".[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ADL5859? A1: ADL5859 is a selective agonist for the delta-opioid receptor (DOR).[4][11] Like other opioid receptors, the DOR is a GPCR that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[12]
Q2: How selective is ADL5859 for the delta-opioid receptor over mu (MOR) and kappa (KOR) receptors? A2: ADL5859 is highly selective for the DOR. Its binding affinity (Ki) for the delta receptor is approximately 20 nM, with significantly lower affinity for mu and kappa receptors, making it a valuable tool for studying DOR-specific pathways.[4]
Q3: Are there known off-target effects for ADL5859? A3: At very high doses, the selectivity of ADL5859 may decrease, potentially leading to off-target effects. In vivo studies in mice suggest that at doses around 100 mg/kg, slight off-target effects may be observed, whereas doses of 30 mg/kg appear to be selective.[13] It is crucial to use the lowest effective concentration in experiments to maintain selectivity.[7]
Troubleshooting Guide
Problem: My experimental results are characteristic of mu-opioid receptor activation (e.g., significant respiratory depression or constipation), not delta-opioid agonism.
-
Possible Cause 1: High Compound Concentration. The concentration of ADL5859 used may be high enough to cause non-selective activation of the mu-opioid receptor.
-
Solution: Perform a full dose-response analysis. Compare the potency of ADL5859 for the observed effect with a known MOR-selective agonist (e.g., DAMGO). The potency for MOR-mediated effects should be substantially lower (higher EC50) than for DOR-mediated effects.
-
-
Possible Cause 2: Cross-reactivity in the Assay System. Your cell line or tissue may express multiple opioid receptor subtypes.
-
Solution: To confirm the effect is DOR-mediated, pre-treat your system with a selective DOR antagonist like Naltrindole. This should block the effect of ADL5859. Conversely, pre-treatment with a MOR-selective antagonist like CTOP or β-FNA should have little to no impact at concentrations where ADL5859 is selective.[14]
-
Quantitative Data: Receptor Selectivity Profile
The following table summarizes the functional activity and binding affinity of ADL5859.
| Receptor | Assay Type | Value | Reference |
| Delta-Opioid (DOR) | Binding Affinity (Ki) | 20 nM | [4] |
| Mu-Opioid (MOR) | Functional Activity | Lower potency vs. DOR | [14] |
| Kappa-Opioid (KOR) | Functional Activity | Lower potency vs. DOR | [14] |
Signaling & Troubleshooting Diagrams
Experimental Protocol: cAMP Inhibition Assay
This functional assay measures the ability of ADL5859 to activate Gi-coupled receptors like the DOR.
-
Materials:
-
HEK293 or CHO cells stably expressing the human delta-opioid receptor (DOR).
-
Cell culture medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to allow cAMP to accumulate.
-
Forskolin (an adenylyl cyclase activator).
-
Serial dilutions of ADL5859.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the DOR-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with stimulation buffer (e.g., HBSS or serum-free medium) containing 0.5 mM IBMX.
-
Add serial dilutions of ADL5859 to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add Forskolin to all wells (except for negative controls) at a final concentration that produces about 80% of its maximal effect (e.g., 1-10 µM, to be optimized). This stimulates cAMP production.
-
Incubate for another 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with Forskolin alone as 100% and the signal from untreated cells as 0%.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the log concentration of ADL5859.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) values for ADL5859.[15]
-
To confirm selectivity, this assay can be repeated on cell lines expressing MOR and KOR. A significantly higher EC50 value on MOR/KOR cells compared to DOR cells would confirm selectivity.
-
References
- 1. Naxagolide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naxagolide free base - Immunomart [immunomart.com]
- 4. ADL-5859 - Wikipedia [en.wikipedia.org]
- 5. PF-04856880 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Naxagolide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Minimizing non-specific binding of Naxagolide in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding in Naxagolide receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is Naxagolide and what is its primary target?
A1: Naxagolide, also known as (+)-PHNO, is a potent dopamine (B1211576) receptor agonist with high affinity for the D2 and D3 subtypes. It exhibits approximately 50-fold selectivity for the D3 receptor over the D2 receptor[1]. Due to its high affinity and selectivity, radiolabeled forms of Naxagolide have been utilized in brain imaging studies[1].
Q2: What is non-specific binding and why is it a concern in Naxagolide receptor assays?
A2: Non-specific binding refers to the interaction of a radiolabeled ligand, such as [3H]Naxagolide, with components other than the target receptor. This can include binding to the filter plates, cell membranes, or other proteins in the assay mixture. High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of the affinity and density of the target receptors. Ideally, non-specific binding should be kept to a minimum, typically less than 10-20% of the total binding, to ensure data quality.
Q3: How is non-specific binding determined in a Naxagolide receptor assay?
A3: Non-specific binding is measured by including a condition where a high concentration of an unlabeled competing ligand is added to the assay. This "cold" ligand saturates the specific binding sites on the dopamine D2/D3 receptors, meaning that any remaining bound radioligand is considered to be non-specific. For dopamine receptor assays, a common choice for this competing ligand is a non-selective antagonist like haloperidol (B65202) at a concentration of 10 µM.
Q4: What is a good starting point for the concentration of radiolabeled Naxagolide in a binding assay?
A4: For competitive binding assays, the concentration of the radiolabeled ligand should ideally be at or below its dissociation constant (Kd). This provides an optimal window for detecting the competitive effects of unlabeled test compounds. For saturation binding experiments, a range of concentrations of the radiolabeled ligand, typically spanning from 0.1 to 10 times the Kd, should be used to accurately determine both the Kd and the maximum receptor density (Bmax).
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in receptor binding assays. The following guide provides a systematic approach to troubleshooting this issue with Naxagolide.
| Potential Cause | Recommended Solution |
| Suboptimal Assay Buffer Composition | Optimize Buffer pH: The pH can influence the charge of Naxagolide and the receptor. Experiment with a pH range around the physiological pH of 7.4. A common starting point is 50 mM Tris-HCl, pH 7.4. Adjust Ionic Strength: Increasing the salt concentration (e.g., with 100-150 mM NaCl) can reduce non-specific electrostatic interactions. Include Additives: The addition of a non-ionic surfactant like 0.05% to 0.1% Tween-20 can help to disrupt hydrophobic interactions that contribute to non-specific binding. |
| Inadequate Blocking of Non-Target Sites | Use a Protein Blocker: Bovine Serum Albumin (BSA) is a commonly used blocking agent to prevent the ligand from binding to non-receptor proteins and plastic surfaces. A starting concentration of 0.1% to 1% (w/v) in the assay buffer is recommended. Pre-treat Filters: If using a filtration-based assay, pre-soaking the glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.1% to 0.5% polyethyleneimine (PEI) for at least 30 minutes can significantly reduce the binding of positively charged ligands to the negatively charged filters. |
| Issues with Radioligand | Radioligand Concentration Too High: High concentrations of the radioligand can lead to increased non-specific binding. Ensure you are using a concentration at or below the Kd for competitive assays. Radioligand Degradation: Ensure the radiolabeled Naxagolide is of high purity and has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Inefficient Washing Steps | Increase Wash Volume and/or Number of Washes: Insufficient washing can leave unbound radioligand on the filters, contributing to high background. Increase the volume and/or number of washes with ice-cold wash buffer. Optimize Wash Buffer Composition: The wash buffer should efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand. Often, the wash buffer has a similar composition to the assay buffer. |
| Problems with Membrane Preparation | Inconsistent Protein Concentration: Ensure that the same amount of membrane protein is added to each well. Perform a protein concentration assay (e.g., BCA assay) to standardize. Membrane Aggregation: Vortex the membrane preparation before adding it to the assay plate to ensure a homogenous suspension. |
Quantitative Data Summary
The following tables provide example data to guide the optimization of your Naxagolide binding assay. These are representative values from dopamine receptor assays and should be adapted based on your specific experimental conditions.
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| None | - | 5500 | 2500 | 3000 | 54.5% |
| BSA | 0.1% | 5200 | 1200 | 4000 | 76.9% |
| BSA | 0.5% | 5000 | 800 | 4200 | 84.0% |
| BSA | 1.0% | 4800 | 750 | 4050 | 84.4% |
| Casein | 0.5% | 5100 | 950 | 4150 | 81.4% |
Note: In this example, 0.5% BSA provided a significant reduction in non-specific binding while maintaining a high specific binding signal.
Table 2: Influence of Assay Buffer pH on Signal-to-Noise Ratio
| Buffer pH | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio (Total/NSB) |
| 6.8 | 4800 | 1500 | 3300 | 3.2 |
| 7.2 | 5100 | 1000 | 4100 | 5.1 |
| 7.4 | 5000 | 800 | 4200 | 6.3 |
| 7.8 | 4900 | 900 | 4000 | 5.4 |
| 8.0 | 4700 | 1100 | 3600 | 4.3 |
Note: A pH of 7.4 resulted in the optimal signal-to-noise ratio in this hypothetical experiment.
Experimental Protocols
Detailed Methodology for a [3H]Naxagolide Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay using [3H]Naxagolide with membrane preparations expressing dopamine D2/D3 receptors. Optimization of specific parameters is recommended.
1. Materials and Reagents:
-
Membrane Preparation: Homogenates from cells or tissues expressing dopamine D2/D3 receptors.
-
Radioligand: [3H]Naxagolide (specific activity will vary).
-
Unlabeled Competitor for NSB: Haloperidol.
-
Test Compounds: Unlabeled Naxagolide or other experimental compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
PEI Solution: 0.3% (v/v) Polyethyleneimine in deionized water.
-
Scintillation Cocktail.
-
96-well plates.
2. Procedure:
-
Filter Pre-treatment: Soak the filter mats in 0.3% PEI solution for at least 1 hour at room temperature.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol in assay buffer.
-
Competition Binding: Add 50 µL of varying concentrations of the test compound in assay buffer.
-
-
Add Radioligand: Add 50 µL of [3H]Naxagolide (at a concentration equal to its Kd, e.g., 1 nM) to all wells.
-
Add Membrane Preparation: Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter mat using a vacuum filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
Drying: Dry the filter mat under a heat lamp or in an oven at 50-60°C for 30-60 minutes.
-
Counting: Place the dried filter mat into a scintillation vial or sample bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Naxagolide signaling pathway via D2/D3 receptors.
Caption: Workflow for a Naxagolide receptor binding assay.
Caption: Troubleshooting decision tree for high non-specific binding.
References
Technical Support Center: Addressing Naxagolide Hydrochloride Toxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Naxagolide Hydrochloride in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
Naxagolide, also known as (+)-PHNO, is a potent dopamine (B1211576) D2 and D3 receptor agonist.[1][2] Its primary mechanism of action is to mimic the effect of endogenous dopamine by binding to and activating D2 dopamine receptors.[3] This activation can influence various downstream signaling pathways.[4] Naxagolide was initially developed for the treatment of Parkinson's disease but was discontinued (B1498344) due to issues with efficacy and/or toxicity.[2]
Q2: What are the potential mechanisms of this compound-induced toxicity in primary neurons?
While specific studies on Naxagolide-induced neurotoxicity are limited, potential mechanisms can be inferred from its action as a potent dopamine agonist and general principles of neurotoxicity.[5][6] Excessive activation of dopamine receptors can lead to:
-
Excitotoxicity: Prolonged neuronal excitation can trigger a cascade of events, including calcium influx, which can lead to cell death.[7][8]
-
Oxidative Stress: Increased neuronal activity can lead to the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common pathway for neurotoxicity, leading to energy depletion and the initiation of apoptotic pathways.[9]
-
Apoptosis: The compound may trigger programmed cell death, characterized by the activation of caspases.[10][11]
Below is a diagram illustrating a potential signaling pathway for Naxagolide.
Q3: How can I assess the viability and cytotoxicity of my primary neurons after this compound treatment?
Several assays can be used to quantify cell viability and cytotoxicity. The choice of assay depends on the specific question being asked.
-
MTS Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.[12] NAD(P)H-dependent dehydrogenase enzymes in living cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.[12]
-
Lactate (B86563) Dehydrogenase (LDH) Assay (Cytotoxicity): This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[13] It is a common marker for cytotoxicity.[14]
Q4: How do I determine if this compound is inducing apoptosis in my neuron cultures?
Apoptosis, or programmed cell death, is a key mechanism to investigate. The activation of "executioner" caspases, such as caspase-3, is a hallmark of apoptosis.[10]
-
Caspase-3 Activity Assay: This assay uses a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.[15][16] An increase in signal indicates apoptosis.
Q5: How can I measure the mitochondrial health of neurons treated with this compound?
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function and overall cell health.[17] A decrease in ΔΨm is an early marker of apoptosis.
-
JC-1 Assay (Mitochondrial Membrane Potential): JC-1 is a cationic dye that accumulates in mitochondria.[18] In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, it remains as green fluorescent monomers.[19] The ratio of red to green fluorescence provides a measure of mitochondrial health.
Troubleshooting Guides
Problem 1: High background cytotoxicity observed in my untreated (control) primary neuron cultures.
| Potential Cause | Suggested Solution | Relevant Citation |
| Poor Initial Culture Health | Ensure gentle dissociation of tissue to avoid mechanical damage. Use papain as an alternative to trypsin if RNA degradation is a concern. Allow neurons to rest post-dissociation before seeding. | [20] |
| Suboptimal Seeding Density | Cultured neurons are generally healthier at higher densities. Ensure you are using an optimized seeding density for your specific neuron type. | [20] |
| Inadequate Coating Substrate | Primary neurons require a substrate like Poly-D-Lysine (PDL) to adhere. If neurons are clumping, the coating may be degrading or uneven. Ensure fresh and properly prepared coating solutions. | [20][21] |
| Media and Supplement Issues | Use a serum-free medium like Neurobasal with B-27 supplement for long-term cultures. Ensure supplements have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles of supplements. | [20][22] |
Problem 2: I'm seeing inconsistent results in my this compound cytotoxicity assays.
| Potential Cause | Suggested Solution | Relevant Citation |
| Edge Effects in Multi-well Plates | Evaporation in the outer wells of 96- or 384-well plates can concentrate media components and the test compound, leading to variability. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. | [23][24] |
| Variable Compound Potency | Prepare fresh stock solutions of this compound for each experiment from a powder stored under recommended conditions (-20°C or -80°C) to avoid degradation. | [1] |
| Assay Timing | The timing of the assay is critical. For LDH assays, the enzyme has a half-life of approximately 9 hours in the medium. For viability assays, the timing should reflect the expected onset of toxicity. Optimize the incubation time with the compound. | [13] |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating to avoid clumps, which can lead to variable results. Count cells accurately and ensure even distribution across wells. | [21][22] |
Problem 3: this compound is causing rapid and widespread cell death, even at very low concentrations.
| Potential Cause | Suggested Solution | Relevant Citation |
| High Sensitivity of Primary Neurons | Primary neurons can be extremely sensitive to pharmacological agents. Perform a broad dose-response curve starting from very low concentrations (e.g., picomolar or nanomolar range) to accurately determine the toxic threshold. | [23] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve Naxagolide, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Always include a solvent-only vehicle control to assess the solvent's effect on the neurons. | [23] |
| Interaction with Media Components | Certain components in the culture media could potentially potentiate the toxic effects of the compound. If possible, test the compound in a simpler, defined buffer for short-term exposure experiments to rule out media interactions. | [23] |
Below is a troubleshooting workflow to help diagnose experimental issues.
Experimental Protocols & Data Presentation
An effective way to assess this compound's neurotoxic profile is to perform multiple assays on parallel cultures treated with a range of concentrations.
Hypothetical Data Summary
The following table illustrates how data from these assays could be presented.
| Naxagolide HCl (nM) | % Cell Viability (MTS Assay) | % Cytotoxicity (LDH Assay) | Caspase-3 Activity (Fold Change) | Mitochondrial Potential (Red/Green Ratio) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 | 5.8 ± 0.4 |
| 1 | 98.1 ± 5.1 | 6.1 ± 1.5 | 1.1 ± 0.2 | 5.6 ± 0.5 |
| 10 | 95.3 ± 4.8 | 8.9 ± 2.0 | 1.5 ± 0.3 | 4.9 ± 0.6 |
| 100 | 72.4 ± 6.2 | 25.7 ± 3.4 | 3.8 ± 0.5 | 2.1 ± 0.3 |
| 1000 | 45.8 ± 7.1 | 51.3 ± 4.9 | 6.2 ± 0.8 | 1.3 ± 0.2 |
| 10000 | 15.2 ± 3.9 | 82.1 ± 6.3 | 6.5 ± 0.9 | 1.1 ± 0.1 |
Detailed Methodologies
1. MTS Cell Viability Assay Protocol
-
Principle: Measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.[12]
-
Procedure:
-
Culture primary neurons in a 96-well plate (e.g., 5 x 10⁴ cells/well) in a final volume of 100 µL/well.
-
Treat cells with various concentrations of this compound and controls for the desired time period (e.g., 24 hours).
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[25][26]
-
Record the absorbance at 490 nm using a microplate reader.[25][26]
-
Data Analysis: Express results as a percentage of the vehicle-treated control cells.
-
2. LDH Cytotoxicity Assay Protocol
-
Principle: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.
-
Procedure:
-
Following treatment with this compound, gently centrifuge the 96-well plate if neurons are loosely attached.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[27][28]
-
Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and cofactor).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Add 50 µL of a stop solution to each well.[28]
-
Data Analysis: Calculate cytotoxicity relative to a "maximum LDH release" control (cells lysed with a detergent like Triton X-100).[27]
-
3. Caspase-3 Activity Assay Protocol (Fluorometric)
-
Principle: Measures the cleavage of a specific substrate (e.g., DEVD-AMC) by active caspase-3, releasing a fluorescent compound (AMC).[15]
-
Procedure:
-
Plate and treat cells as described above.
-
Lyse the cells using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[16]
-
Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new plate.[16]
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.[15]
-
Measure fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440-460 nm.[15]
-
Data Analysis: Results are typically expressed as fold change in fluorescence compared to the vehicle-treated control.
-
4. JC-1 Mitochondrial Membrane Potential Assay Protocol
-
Principle: Uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).[18][19]
-
Procedure:
-
Plate and treat cells as described above. A positive control using a mitochondrial uncoupler like CCCP (5-50 µM for 15-30 minutes) should be included.[18][29]
-
Prepare the JC-1 staining solution according to the kit protocol (typically 1-10 µM).[17]
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Wash the cells with assay buffer to remove excess dye.[19]
-
Measure fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Naxagolide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Quinagolide Hydrochloride? [synapse.patsnap.com]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity Syndromes - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 6. Frontiers | Mechanisms of Chemotherapy-Induced Neurotoxicity [frontiersin.org]
- 7. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic glutamate toxicity in mouse cortical neuron culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium azide induced neuronal damage in vitro: evidence for non-apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Cytotoxicity of synthetic cannabinoids on primary neuronal cells of the forebrain: the involvement of cannabinoid CB1 receptors and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cohesionbio.com [cohesionbio.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. 101.200.202.226 [101.200.202.226]
- 20. dendrotek.ca [dendrotek.ca]
- 21. researchgate.net [researchgate.net]
- 22. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. biocompare.com [biocompare.com]
- 25. broadpharm.com [broadpharm.com]
- 26. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Improving Signal-to-Noise Ratio in Naxagolide PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Naxagolide PET imaging. The following information is designed to help address common challenges and optimize experimental protocols to enhance the signal-to-noise ratio (SNR) and overall image quality.
Troubleshooting Guides
This section addresses common issues encountered during Naxagolide PET experiments that can lead to a low signal-to-noise ratio.
Issue 1: High Image Noise and/or Low Signal in the Target Region (Gastrointestinal Tract)
Possible Causes:
-
Insufficient Injected Dose: A low administered dose of the Naxagolide radiotracer can lead to poor count statistics and consequently, high image noise.
-
Inadequate Acquisition Time: Short scan durations may not allow for the collection of sufficient coincidence events, resulting in a noisy image.
-
Suboptimal Patient Preparation: The presence of food or contrast agents in the gastrointestinal tract can interfere with tracer uptake and biodistribution.[1][2][3][4][5]
-
Patient Motion: Respiratory and peristaltic motion in the abdomen can cause significant blurring and artifacts, reducing the apparent signal and increasing noise.[6][7][8][9][10][11]
Recommended Solutions:
-
Optimize Injected Dose and Acquisition Time: While adhering to radiation safety limits, consider increasing the injected dose or extending the acquisition time per bed position to improve count statistics.[12]
-
Standardize Patient Preparation:
-
Motion Management:
-
Patient Comfort and Instruction: Ensure the patient is comfortable and instruct them to breathe shallowly and avoid movement during the scan.[13]
-
Respiratory Gating: If available, utilize respiratory gating techniques to acquire data during specific phases of the breathing cycle, minimizing motion-induced blurring.[7][10]
-
Data-Driven Motion Correction: Employ advanced image reconstruction algorithms that can correct for motion artifacts.[8][9]
-
Issue 2: Image Artifacts Obscuring the Region of Interest
Possible Causes:
-
Attenuation Correction Artifacts: In PET/CT, mismatches between the CT-based attenuation map and the PET emission data, often due to patient motion or the presence of high-density materials (e.g., oral contrast), can lead to significant artifacts.[6][13][14][15][16]
-
Metal Artifacts: Surgical clips or other metallic implants in the abdominal region can cause severe streaking artifacts on the CT scan, leading to inaccurate attenuation correction of the PET data.[16]
Recommended Solutions:
-
Careful Review of Attenuation Maps: Visually inspect the CT-based attenuation map for any misalignments or artifacts before finalizing the PET reconstruction.
-
Use of Alternative Attenuation Correction Methods: If significant artifacts are present, consider using alternative attenuation correction methods if available on your system.
-
Oral Contrast Administration Protocol: If oral contrast is necessary, use a protocol that minimizes its impact on PET quantification, or employ specialized software to correct for its presence.[14]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the signal-to-noise ratio in Naxagolide PET imaging?
A1: The primary factors include the injected dose of the radiotracer, the duration of the PET acquisition, patient-related factors such as motion and physiology, and the parameters used for image reconstruction and post-processing.
Q2: How does the choice of image reconstruction algorithm affect the SNR?
A2: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are commonly used.[17][18][19] Increasing the number of iterations and subsets can improve image resolution but may also amplify noise.[17][19] Advanced reconstruction techniques incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling can significantly improve SNR and image contrast.[20][21] The Bayesian Penalized Likelihood (BPL) algorithm, also known as Q-clear, can also enhance SNR by controlling noise during reconstruction.[17][19]
Q3: What is the impact of post-reconstruction filtering on image quality?
A3: Applying a post-reconstruction filter, such as a Gaussian filter, can reduce image noise but may also lead to a loss of spatial resolution (blurring). The choice of the filter and its parameters (e.g., Full Width at Half Maximum - FWHM) should be carefully optimized to balance noise reduction and the preservation of important image details.[18][20]
Q4: How can I minimize the impact of physiological motion in the abdomen?
A4: Minimizing patient motion is crucial for abdominal PET imaging.[10] Strategies include ensuring patient comfort, providing clear instructions to remain still and breathe shallowly, and utilizing motion correction techniques like respiratory gating or data-driven correction algorithms during image reconstruction.[7][8][9]
Q5: Are there specific patient preparation protocols recommended for Naxagolide PET imaging of the gastrointestinal tract?
A5: While a specific protocol for Naxagolide is not widely established, general guidelines for gastrointestinal PET imaging are applicable. This typically includes a fasting period of 4-6 hours to reduce physiological tracer uptake in the gut and to ensure an empty stomach.[3] Depending on the specific research question, a bowel preparation regimen may also be considered to clear the colon.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on optimizing PET image reconstruction parameters. While not specific to Naxagolide, these findings provide valuable guidance for optimizing abdominal and low-uptake tracer imaging protocols.
Table 1: Impact of OSEM Reconstruction Parameters on Image Quality
| Tracer/Application | Iterations | Subsets | FWHM of Gaussian Filter (mm) | Effect on Image Quality | Reference |
| Whole-body PET | 2 | 21 | 5 | Optimal for Biograph mCT system | [18] |
| Whole-body PET | 3 | 16 | 5 | Optimal for GE-Signa and Discovery MI systems | [18] |
| Phantom Study | Increased | Increased | - | Increased background variability (noise) with limited change in contrast recovery | [19] |
Table 2: Impact of Bayesian Penalized Likelihood (BPL) / Q-clear Reconstruction on Image Quality
| Tracer/Application | β-value | Effect on Image Quality | Reference |
| Phantom Study | 150 - 350 | Optimal for GE-Signa and Discovery MI systems, providing the best image quality and quantitative accuracy for small lesions. | [17][18][19] |
| Phantom Study | Increased | Decreased contrast recovery and background variability for small spheres. | [19] |
Experimental Protocols
General Protocol for Abdominal PET Imaging
This protocol is a general guideline and should be adapted based on the specific research question and imaging system.
-
Patient Preparation:
-
Patients should fast for a minimum of 4-6 hours prior to the scan.[3]
-
Water intake is generally permitted.
-
A review of concomitant medications that may interfere with mu-opioid receptor binding is recommended.
-
Consider a bowel cleansing protocol if high background signal in the colon is anticipated to be a confounding factor.[2]
-
-
Radiotracer Administration:
-
Administer the Naxagolide radiotracer intravenously as a bolus injection.
-
The injected dose should be optimized based on scanner sensitivity and patient characteristics, while adhering to radiation safety guidelines.
-
-
Uptake Phase:
-
Image Acquisition:
-
Position the patient supine on the scanner bed with arms raised to avoid artifacts in the abdominal region.[13]
-
Perform a CT scan for attenuation correction and anatomical localization. Instruct the patient to maintain shallow breathing during the CT acquisition to minimize motion artifacts.[15]
-
Acquire PET data over the abdominal region. The acquisition time per bed position should be sufficient to achieve adequate count statistics.
-
-
Image Reconstruction:
Visualizations
References
- 1. dvm360.com [dvm360.com]
- 2. AVID - Gastrointestinal (GI) Series [vmcavid.umn.edu]
- 3. idexx.com [idexx.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Upper GI Series Preparation, Safety Tips & Side Effects [radiology.ucsf.edu]
- 6. PET/CT: artifacts caused by bowel motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonrigid PET motion compensation in the lower abdomen using simultaneous tagged-MRI and PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. Impact of patient motion on parametric PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cme.lww.com [cme.lww.com]
- 14. Correction of oral contrast artifacts in CT-based attenuation correction of PET images using an automated segmentation algorithm | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. perskuleuven.be [perskuleuven.be]
- 17. bjrs.org.br [bjrs.org.br]
- 18. Making sure you're not a bot! [gupea.ub.gu.se]
- 19. Rnfinity - Effects of PET image reconstruction parameters and... [rnfinity.com]
- 20. Harmonization of PET image reconstruction parameters in simultaneous PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
Naxagolide Hydrochloride experimental variability and reproducibility
Technical Support Center: Naxagolide Hydrochloride
This guide provides troubleshooting and frequently asked questions (FAQs) to address experimental variability and reproducibility issues when working with this compound.
Section 1: General Handling and Compound Integrity FAQs
This section covers crucial aspects of handling, storage, and characterization of this compound to ensure consistency from the start of your experiment.
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] Frequent freeze-thaw cycles should be avoided as they can degrade the compound and introduce variability. It is recommended to aliquot stock solutions into single-use volumes.
Q2: How should I prepare my this compound stock solution? What solvents are recommended?
A2: this compound is soluble in DMSO at high concentrations (e.g., 200 mg/mL with ultrasonic assistance).[3] For cell-based assays, it is critical to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions in an appropriate aqueous buffer or cell culture medium for your final working concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q3: My experimental results are inconsistent from week to week. Could the compound stability be an issue?
A3: Yes, inconsistent results can be a sign of compound degradation. Beyond proper storage, consider the stability of Naxagolide in your specific assay buffer and at your experimental temperature (e.g., 37°C). It is good practice to:
-
Prepare fresh dilutions for each experiment from a frozen stock aliquot.
-
Protect from light where possible, as light sensitivity can be a factor for many small molecules.
-
Perform quality control on your stock solution periodically using methods like HPLC to check for purity and degradation products.
Section 2: Troubleshooting In Vitro Cell-Based Assays
Variability in cell-based assays is common. This section addresses issues related to receptor binding and functional G-protein coupled receptor (GPCR) assays.
Q4: I am observing high variability in my Dopamine D2/D3 receptor binding assay results. What are the common causes?
A4: High variability in receptor binding assays can stem from multiple sources. Naxagolide is a potent agonist for both Dopamine D2 and D3 receptors.[4] Consider the following troubleshooting steps:
-
Cell Line Health and Passage Number: Ensure your cells (e.g., HEK293 or CHO expressing the receptor) are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression levels.
-
Receptor Expression Levels: Inconsistent receptor expression is a major source of variability. If using a transiently transfected system, optimize and standardize your transfection protocol. For stable cell lines, clonal selection may be necessary to isolate a population with uniform expression.[5]
-
Assay Buffer Composition: Ensure pH, ionic strength, and any additives (like protease inhibitors) in your binding buffer are consistent.
-
Incubation Time and Temperature: Binding must reach equilibrium. Verify that your incubation time is sufficient. Temperature fluctuations can also affect binding kinetics and affinity.[5]
-
Non-Specific Binding: Inadequately defined non-specific binding can skew results. Ensure you are using a sufficiently high concentration of a competing, non-labeled ligand to fully displace specific binding.
Q5: My functional assay (e.g., cAMP inhibition) shows a variable IC50 value for Naxagolide. How can I improve reproducibility?
A5: Functional assays are sensitive to many factors. Naxagolide acts as a D2/D3 agonist, which typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6][7]
-
Cell Density: The number of cells per well is a critical parameter. Too few cells may not produce a detectable signal, while too many can lead to a compressed assay window. Optimize cell density to find a linear range for your signal output.[7]
-
Agonist Stimulation Time: The time required to reach a maximal response can vary. Perform a time-course experiment to determine the optimal stimulation time for Naxagolide in your specific cell system.[7]
-
Phosphodiesterase (PDE) Inhibitors: The cAMP signal is transient. Including a PDE inhibitor like IBMX in your assay buffer is crucial to prevent cAMP degradation and allow for a stable, detectable signal.[7]
-
Data Analysis: How IC50 values are calculated can be a source of variability.[8] Use a consistent non-linear regression model (e.g., four-parameter logistic curve) and ensure your concentration range adequately defines the top and bottom plateaus of the curve.[9]
Inter-Study Variability in Reported Potency
The reported potency of Naxagolide can vary between studies due to different experimental systems and conditions. This highlights the importance of establishing robust internal controls.
| Parameter | Reported Value | Receptor/System | Reference |
| Ki (Binding Affinity) | 0.16 nM | Dopamine D3 Receptor | [4] |
| Ki (Binding Affinity) | 8.5 nM | Dopamine D2 Receptor | [4] |
| IC50 (Binding) | 23 nM | [3H]apomorphine displacement | [2] |
| IC50 (Binding) | 55 nM | [3H]spiperone displacement | [2] |
This table summarizes quantitative data on Naxagolide's binding affinity and potency. Differences in radioligands, tissue/cell preparations, and buffer conditions contribute to the observed variability.
Section 3: Experimental Protocols and Visualizations
Protocol: Basic Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the Ki of Naxagolide.
-
Cell Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., Dopamine D2) to ~90% confluency.
-
Harvest cells, wash with cold PBS, and centrifuge.
-
Lyse cells in a hypotonic buffer (e.g., Tris-HCl) with a protease inhibitor cocktail.
-
Homogenize the lysate and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]spiperone).
-
Add serial dilutions of unlabeled this compound.
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor (e.g., haloperidol).
-
For total binding (B0) wells, add only the radioligand and buffer.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation & Harvesting:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Acquisition & Analysis:
-
Allow filters to dry, then add scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[10]
-
Visualizations
Diagrams help clarify complex processes and troubleshooting logic.
Caption: Standard workflow for an in vitro pharmacology assay.
Caption: Naxagolide's inhibitory signaling pathway via Gαi/o.
Caption: Troubleshooting logic for variable IC50 values.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naxagolide free base - Immunomart [immunomart.com]
- 4. Naxagolide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Naxagolide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-purity Naxagolide Hydrochloride.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q: My N-alkylation reaction to synthesize the Naxagolide precursor is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the N-alkylation of the secondary amine precursor of Naxagolide are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Steric Hindrance: The naphthoxazine core of the precursor is sterically bulky, which can impede the approach of the propyl halide.
-
Solution: Increase the reaction temperature to provide more energy to overcome the steric barrier. Consider using a high-boiling point solvent such as DMF or DMSO. Prolonging the reaction time may also be necessary.
-
-
Reactivity of the Alkylating Agent: The choice of propyl halide is critical.
-
Solution: Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. If you are using propyl chloride or bromide and experiencing low reactivity, switching to propyl iodide could significantly improve the reaction rate.
-
-
Base Selection: The choice of base is crucial for deprotonating the secondary amine without causing side reactions.
-
Solution: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often a good starting point. If the reaction is still slow, a stronger base like sodium hydride (NaH) might be necessary, but be aware of the increased risk of elimination side reactions.
-
-
Solvent Effects: The solvent plays a key role in solubilizing reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state. Ensure your solvent is anhydrous, as water can quench the base and interfere with the reaction.
-
dot
Caption: Troubleshooting workflow for low N-alkylation yield.
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my this compound sample still shows significant impurities by HPLC. What are the likely impurities and how can I remove them?
A: Impurities in the final product can originate from starting materials, side reactions, or degradation. Impurity profiling using techniques like LC-MS is crucial for identification.
-
Unreacted Starting Material: The secondary amine precursor may not have fully reacted.
-
Solution: Optimize the N-alkylation reaction conditions (see Issue 1). After the reaction, a thorough workup including an acid wash can help remove unreacted amine.
-
-
Over-alkylation Product: The desired tertiary amine product can be further alkylated to form a quaternary ammonium (B1175870) salt.[1][2]
-
Solution: Use a stoichiometric amount or a slight excess of the amine relative to the propyl halide. Adding the alkylating agent slowly to the reaction mixture can also minimize over-alkylation.
-
-
Elimination Byproduct: The propyl halide can undergo elimination to form propene, especially at higher temperatures and with strong, bulky bases.
-
Solution: Use a less hindered base and maintain the lowest effective reaction temperature.
-
-
Enantiomeric Impurity: The presence of the undesired enantiomer will affect the product's efficacy.
-
Solution: Chiral purification is necessary. Diastereomeric salt crystallization is a common method for separating enantiomers of amines.[3][4] This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
dot
Caption: Potential impurity formation pathways in Naxagolide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying this compound?
A1: Recrystallization is a highly effective method for purifying the final product.[5] The choice of solvent is critical. A solvent system where this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. A common approach is to use a solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol (B145695) or methanol) and then slowly adding a cold anti-solvent (e.g., diethyl ether or hexane) to induce crystallization.
Q2: How can I confirm the enantiomeric purity of my this compound sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds like Naxagolide. A chiral stationary phase is used to separate the two enantiomers, allowing for their quantification.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a powder in a cool, dry place, protected from light. A typical storage condition is at -20°C for long-term stability. In solvent, it should be stored at -80°C for up to 3 months.[6]
Q4: What is the mechanism of action of Naxagolide?
A4: Naxagolide is a selective dopamine (B1211576) D2 receptor agonist.[6][7] Activation of D2 receptors, which are G protein-coupled receptors (GPCRs), leads to the inhibition of the enzyme adenylyl cyclase.[8][9] This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).
dot
Caption: Naxagolide-mediated Dopamine D2 receptor signaling pathway.
Data Presentation
Table 1: Typical Purity and Yield Data for this compound Synthesis
| Parameter | Value | Analytical Method |
| Purity (Crude) | 85-95% | HPLC |
| Purity (After Recrystallization) | ≥ 98% | HPLC |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC |
| Overall Yield | 60-75% | - |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of the Naxagolide Precursor
-
To a solution of the secondary amine precursor (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-70°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Naxagolide free base.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolve the crude Naxagolide free base in a minimal amount of hot ethanol.
-
While the solution is still warm, add a solution of hydrochloric acid in ethanol (1.1 eq) dropwise.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum to a constant weight.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Naphtho[1,8-de][1,2]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in)es - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Long-term storage and handling of Naxagolide Hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Naxagolide Hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored under specific temperature conditions to ensure its stability over time. For optimal long-term storage, it is recommended to keep the powder at -20°C, which can preserve its integrity for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on both the solvent and the storage temperature. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 3 months, while at -20°C, the stability is maintained for up to 2 weeks.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the appearance of this compound powder?
A3: this compound is typically supplied as a solid powder.
Q4: How should this compound powder be handled?
A4: Standard laboratory safety protocols should be followed when handling this compound powder. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handling should be done in a well-ventilated area or a chemical fume hood.
Q5: In which solvents is this compound soluble?
A5: Information on the maximum concentration in various solvents is not consistently available. However, stock solutions can be prepared in DMSO. For aqueous buffers, the solubility can be pH-dependent, a common characteristic of hydrochloride salts of organic bases.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My experimental results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Ensure that your stock solutions are fresh and have been stored correctly, as repeated freeze-thaw cycles can degrade the compound.[1] Verify the accuracy of your dilutions and the calibration of your equipment. Cell-based assays can be sensitive to cell passage number and confluency; therefore, standardizing these parameters is crucial.
Issue 2: Precipitation of the compound in aqueous buffer.
-
Question: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous experimental buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. As a hydrochloride salt, the solubility of this compound can be influenced by the pH of the buffer.[2][3] Ensure the final concentration of DMSO in your assay is low and does not affect the experiment. You can try to lower the final concentration of this compound, or slightly adjust the pH of your buffer, ensuring it remains within a physiologically relevant range for your experiment.
Issue 3: Low or no observable effect of the compound in a cell-based assay.
-
Question: I am not observing the expected agonist effect of this compound on my cells. What should I check?
-
Answer: First, confirm the integrity of the compound and its proper storage.[1] Verify that your cell line expresses a sufficient number of dopamine (B1211576) D2 receptors on the cell surface. The observed effect of a dopamine agonist can be dose-dependent, so performing a dose-response curve is recommended to determine the optimal concentration.[4] Also, ensure that the incubation time is sufficient for the agonist to elicit a response.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| Stock Solution in DMSO | -80°C | Up to 3 months |
| Stock Solution in DMSO | -20°C | Up to 2 weeks |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound powder to identify potential degradation products and pathways. The extent of degradation should ideally be between 5-20%.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a controlled high temperature (e.g., 80°C).
-
At specified time points, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, take samples from both the exposed and control groups, dissolve them in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: General Methodology for Developing a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation and Columns:
-
Use a standard HPLC system with a UV or photodiode array (PDA) detector.
-
Screen different C18 and C8 columns from various manufacturers to find the best selectivity.
-
-
Mobile Phase Selection and Optimization:
-
Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Optimize the pH of the aqueous buffer to achieve good peak shape and resolution.
-
Perform gradient elution to separate compounds with a wide range of polarities. A typical gradient might run from a low to a high percentage of the organic solvent.
-
-
Detection Wavelength:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer. Use this wavelength for detection. A PDA detector can be beneficial to monitor peak purity.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vitro this compound assay.
Caption: Simplified Dopamine D2 receptor signaling pathway for this compound.
References
- 1. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Naxagolide Hydrochloride and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two key dopamine (B1211576) receptor agonists: Naxagolide Hydrochloride and Bromocriptine. The information presented is curated from preclinical research to assist in drug development and academic research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a potent and selective dopamine D2 and D3 receptor agonist, and Bromocriptine, a well-established D2 receptor agonist with some affinity for other receptors, are both significant molecules in the study and treatment of conditions like Parkinson's disease and hyperprolactinemia. This guide synthesizes available in vivo data to compare their efficacy in relevant animal models. While direct head-to-head comparative studies are limited, this document compiles data from studies employing similar experimental paradigms to facilitate a meaningful comparison.
Mechanism of Action and Receptor Affinity
Both this compound and Bromocriptine exert their primary effects through the activation of dopamine D2 receptors. However, their receptor affinity profiles show notable differences.
This compound , also known as (+)-PHNO, is a potent agonist at both D2 and D3 dopamine receptors.
Bromocriptine is primarily a D2 receptor agonist, but also exhibits partial antagonist activity at D1 receptors and can interact with serotonin (B10506) receptors.[1]
The following table summarizes the receptor binding affinities (Ki, nM) of both compounds. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Dopamine D4 Receptor (Ki, nM) | Dopamine D5 Receptor (Ki, nM) |
| Naxagolide HCl | - | High Affinity | High Affinity | - | - |
| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 |
In Vivo Efficacy Comparison: Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a standard preclinical model for Parkinson's disease. In this model, the unilateral destruction of dopaminergic neurons in the substantia nigra leads to motor deficits, including rotational behavior when challenged with dopamine agonists. The number of contralateral (away from the lesioned side) rotations is a quantifiable measure of the drug's efficacy in stimulating postsynaptic dopamine receptors.
Experimental Protocol: 6-OHDA-Induced Rotational Behavior in Rats
This protocol outlines the general methodology used in studies assessing the efficacy of dopamine agonists in the 6-OHDA rat model of Parkinson's disease.
Comparative Efficacy Data
The following table presents data on the dose-dependent induction of contralateral rotations by this compound and Bromocriptine in 6-OHDA-lesioned rats, compiled from separate studies with similar methodologies.
| Compound | Dose | Route of Administration | Mean Contralateral Rotations (per unit time) |
| Naxagolide HCl | Data not available in a directly comparable format | - | - |
| Bromocriptine | 1.25 mg/kg | i.p. | ~150 rotations / 180 min |
| 2.5 mg/kg | i.p. | ~300 rotations / 180 min | |
| 5 mg/kg | i.p. | ~450 rotations / 180 min |
Note: The data for Bromocriptine is derived from a study by Atsumi et al. (2003).[2] A directly comparable in vivo dose-response study for this compound in the 6-OHDA rat model was not identified in the available literature.
In Vivo Efficacy Comparison: Hyperprolactinemia Model
Dopamine D2 receptor agonists are effective in reducing elevated prolactin levels. Hyperprolactinemia can be induced in rats through various methods, such as the administration of estrogen or dopamine antagonists, to create a model for testing the efficacy of prolactin-lowering drugs.
Experimental Protocol: Drug-Induced Hyperprolactinemia in Rats
This protocol provides a general framework for inducing hyperprolactinemia and assessing the efficacy of dopamine agonists.
Comparative Efficacy Data
The following table summarizes the effects of this compound and Bromocriptine on prolactin levels in rat models of hyperprolactinemia.
| Compound | Animal Model | Dose | Route of Administration | Prolactin Inhibition | Duration of Action |
| Naxagolide HCl | Data not available in a directly comparable format | - | - | - | - |
| Bromocriptine | Estradiol-treated ovariectomized rats | 0.6 mg/rat/day | s.c. | Significant decrease in serum prolactin | - |
| Bromocriptine | Male rats | 1 mg/kg | i.v. | Significant inhibition | ~18 hours |
| 10 mg/kg | p.o. | Significant inhibition | ~36 hours |
Note: Bromocriptine data is derived from studies by MacLeod et al. (1990) and Valerio et al. (2000).[3] A directly comparable in vivo study on prolactin inhibition by this compound in a hyperprolactinemic rat model was not identified.
Signaling Pathways
The therapeutic effects of both this compound and Bromocriptine are mediated through the activation of D2-like dopamine receptors, which are G protein-coupled receptors (GPCRs).
Dopamine D2/D3 Receptor Signaling Pathway
Activation of D2 and D3 receptors by agonists like Naxagolide and Bromocriptine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Discussion and Conclusion
Based on the available preclinical in vivo data, both this compound and Bromocriptine are effective dopamine D2 receptor agonists. Bromocriptine has demonstrated dose-dependent efficacy in reducing motor deficits in the 6-OHDA rat model of Parkinson's disease and in lowering prolactin levels in hyperprolactinemic models.[2][3]
While quantitative, direct comparative in vivo studies are lacking, the high affinity of Naxagolide for D2 and D3 receptors suggests it is a potent dopamine agonist. Further head-to-head in vivo studies are warranted to definitively compare the potency, efficacy, and duration of action of this compound and Bromocriptine. Such studies would be invaluable for guiding the development of novel therapeutics for Parkinson's disease, hyperprolactinemia, and other dopamine-related disorders.
This guide highlights the importance of standardized in vivo models and reporting for enabling robust comparisons between therapeutic candidates. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers in this field.
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic analyses, based on dopamine D2-receptor occupancy of bromocriptine, of bromocriptine-induced contralateral rotations in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Naxagolide Hydrochloride and Quinpirole for D2 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naxagolide Hydrochloride and Quinpirole, focusing on their binding characteristics to the dopamine (B1211576) D2 receptor. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound and Quinpirole are both recognized as potent agonists for the dopamine D2 receptor, a key target in neuroscience research and drug development for various neurological and psychiatric disorders. While both compounds activate D2 receptors, their binding affinities and specificities can differ, influencing their utility in different experimental contexts. This guide aims to delineate these differences through a comparative analysis of their D2 receptor binding profiles.
Quantitative Comparison of D2 Receptor Binding Affinity
The following table summarizes the available quantitative data for the binding of this compound and Quinpirole to the dopamine D2 receptor. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Compound | Parameter | Value (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | Ki | 8.5 | Not Specified | Not Specified | [1] |
| IC50 | 55 | [3H]spiperone | Rat striatal membranes | [2] | |
| IC50 | 23 | [3H]apomorphine | Rat striatal membranes | [2] | |
| Quinpirole | Kd | 3.9 - 6.8 | [3H]quinpirole | Canine striatum homogenate | [3] |
| Ki | 4.8 | Not Specified | Not Specified | [3] | |
| Ki | 5.1 (for D3) | Not Specified | Not Specified | [3] |
Dopamine D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. The binding of an agonist like Naxagolide or Quinpirole leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. D2 receptor activation can also lead to the modulation of ion channels and interact with other signaling pathways, such as the β-arrestin pathway.[4][5][6]
Experimental Protocols
Radioligand Binding Assay for D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Naxagolide or Quinpirole) for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[7][8][9]
Materials:
-
HEK293 cells expressing human dopamine D2 receptors
-
Cell culture medium and reagents
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]-spiperone (specific activity ~80-100 Ci/mmol)
-
Non-specific binding control: Haloperidol (B65202) (10 µM)
-
Test compounds (this compound, Quinpirole) at various concentrations
-
96-well microplates
-
Scintillation fluid and counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., Naxagolide or Quinpirole).
-
50 µL of [3H]-spiperone at a final concentration of ~0.2-0.5 nM.
-
100 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
References
- 1. The effect of antipsychotics on the high-affinity state of D2 and D3 receptors: a positron emission tomography study With [11C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Naxagolide Hydrochloride: A Comparative Analysis of Dopamine D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Naxagolide Hydrochloride's selectivity for the dopamine (B1211576) D3 receptor over the D2 receptor, benchmarked against other well-established dopamine agonists. The information presented herein is intended to support research and development efforts in the field of neuroscience and pharmacology.
Executive Summary
This compound is a potent dopamine receptor agonist that demonstrates significant selectivity for the D3 receptor subtype over the D2 subtype. This preferential binding is a key characteristic that has been explored for its potential therapeutic applications. This guide presents available binding affinity data for Naxagolide and compares it with that of other dopamine agonists, namely Pramipexole, Ropinirole, and Rotigotine. While extensive binding data for Naxagolide is available, its functional potency data (EC50/IC50) is not readily found in the public domain, likely due to the discontinuation of its clinical development.[1] This guide also details the standard experimental protocols used to determine receptor binding affinity and functional potency.
Comparative Analysis of Receptor Selectivity
The selectivity of a compound for its target receptor is a critical factor in drug development, as it can significantly influence both efficacy and side-effect profiles. The data presented below summarizes the binding affinities (Ki) of this compound and comparator compounds at the human dopamine D2 and D3 receptors.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity (fold) |
| Naxagolide | 8.5[1] | 0.16[1] | ~53 |
| Pramipexole | 3.9[2][3] | 0.5[2][3] | ~8 |
| Ropinirole | 29[4] | 2.9[5] | 10 |
| Rotigotine | 13.5[6][7] | 0.71[6][7] | ~19 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representation from available literature.
Functional Potency of Comparator Compounds
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor and to quantify its potency (EC50). While specific functional data for Naxagolide is not publicly available, the following table provides data for the comparator compounds.
| Compound | D2 Receptor pEC50 | D3 Receptor pEC50 |
| Pramipexole | - | - |
| Ropinirole | 7.4[8][9] | 8.4[8][9] |
| Rotigotine | 9.4 - 8.6[10] | 9.7[10] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data for Pramipexole was not consistently reported in the reviewed literature in a comparable format.
Experimental Methodologies
The determination of a compound's selectivity and functional potency relies on standardized in vitro assays. The following are detailed descriptions of the key experimental protocols.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine D2 and D3 receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]spiperone or [3H]raclopride) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol Outline:
-
Membrane Preparation:
-
HEK293 cells stably expressing either human dopamine D2 or D3 receptors are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
A set of wells containing the membrane and radioligand without the test compound serves as the total binding control.
-
Another set of wells containing a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used to determine non-specific binding.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
[35S]GTPγS Functional Assay for Determining Agonist Potency (EC50)
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the D2 and D3 receptors.
Objective: To determine the concentration of an agonist that produces 50% of the maximal response (EC50) at dopamine D2 and D3 receptors.
Principle: D2 and D3 receptors are Gi/o-coupled receptors. When an agonist binds to the receptor, it catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of [35S]GTPγS incorporated is proportional to the level of receptor activation.
Protocol Outline:
-
Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing the D2 or D3 receptor are prepared.
-
-
GTPγS Binding Assay:
-
The assay is conducted in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of [35S]GTPγS, GDP (to ensure the G-proteins are in an inactive state at baseline), and varying concentrations of the agonist.
-
A set of wells without the agonist serves as the basal control.
-
A set of wells with a saturating concentration of a known full agonist is used to determine the maximal response.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the amount of [35S]GTPγS bound versus the log concentration of the agonist.
-
The EC50 value is determined by non-linear regression analysis of the dose-response curve.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand binding assays [bio-protocol.org]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Naxagolide Hydrochloride: A Comparative Guide to its GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Naxagolide Hydrochloride with various G-protein coupled receptors (GPCRs). Naxagolide, also known by synonyms such as PHNO, dopazinol, L-647339, and MK-458, is a potent dopamine (B1211576) receptor agonist.[1][2][3] Contrary to any association with opioid pharmacology, its primary targets are the dopamine D2 and D3 receptors.[1][4] This document summarizes its binding affinities for its primary targets and key off-target monoaminergic GPCRs, details the experimental protocols used for these determinations, and visualizes the relevant signaling pathways.
Data Presentation: Quantitative Analysis of Binding Affinity
The following table summarizes the binding affinities (Ki) of Naxagolide for various GPCRs, providing a clear comparison of its selectivity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Family | Reference |
| Dopamine D3 | 0.16 | Dopamine | [1] |
| Dopamine D2 | 8.5 | Dopamine | [1] |
| Dopamine D4.4 | High Affinity | Dopamine | [4] |
| Serotonin 5-HT1A | Significant Affinity | Serotonin | [4] |
| Serotonin 5-HT7 | Significant Affinity | Serotonin | [4] |
| Dopamine D1 | No Significant Affinity | Dopamine | [4] |
| Dopamine D5 | No Significant Affinity | Dopamine | [4] |
Naxagolide demonstrates approximately 50-fold selectivity for the dopamine D3 receptor over the D2 receptor.[1] It also exhibits notable affinity for the D4.4, 5-HT1A, and 5-HT7 receptors, while showing a lack of significant binding to D1 and D5 receptors.[4]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays designed to determine the binding affinity and functional activity of a ligand at its target receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of Naxagolide for various GPCRs.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., Dopamine D2, D3, etc.).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone or [3H]apomorphine for dopamine receptors) and varying concentrations of the unlabeled competitor drug (Naxagolide).[2]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which represents the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Naxagolide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Adenylyl Cyclase Activity
Functional assays are used to determine the effect of a ligand on receptor signaling. For Gi-coupled receptors like the D2 and D3 receptors, this often involves measuring the inhibition of adenylyl cyclase.
Objective: To determine the functional potency and efficacy of Naxagolide as an agonist at Gi-coupled receptors.
General Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured and seeded in appropriate plates.
-
Stimulation: The cells are treated with forskolin (B1673556), a direct activator of adenylyl cyclase, to induce the production of cyclic AMP (cAMP).
-
Drug Treatment: The cells are co-incubated with forskolin and varying concentrations of Naxagolide.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The ability of Naxagolide to inhibit forskolin-stimulated cAMP production is quantified, and dose-response curves are generated to determine its EC50 (the concentration that produces 50% of the maximal inhibitory effect) and Emax (the maximal effect).
Signaling Pathways
Naxagolide, as a dopamine D2 and D3 receptor agonist, primarily activates the Gi/o signaling pathway. Its interaction with other receptors, such as 5-HT1A, also involves Gi/o-mediated signaling.
Dopamine D2/D3 Receptor Signaling
The activation of D2 and D3 dopamine receptors by Naxagolide leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.
References
A Comparative Pharmacological Guide: Ulotaront (formerly SEP-363856) vs. Traditional Dopamine Agonists
An Important Clarification on "Naxagolide": The compound of interest, initially queried as "Naxagolide," is identified in scientific literature as Ulotaront (developmental code SEP-363856). It is crucial to note that Ulotaront is not a traditional dopamine (B1211576) agonist. Its primary mechanism of action is agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin (B10506) 5-HT1A receptor.[1][2] This guide provides a comparative analysis of Ulotaront's unique pharmacology against that of established D2/D3 dopamine agonists, Pramipexole (B1678040) and Ropinirole (B1195838), highlighting their distinct molecular targets and signaling pathways.
Contrasting Mechanisms of Action
Ulotaront represents a novel approach for neuropsychiatric disorders by avoiding direct, potent agonism of dopamine D2 receptors, a hallmark of traditional dopamine agonists like Pramipexole and Ropinirole.[1][3]
-
Ulotaront: Functions as a potent agonist at TAAR1 and a partial agonist at the serotonin 5-HT1A receptor.[4][5] Its effect on the dopamine system is indirect, modulating dopaminergic neurotransmission without binding strongly to D2 receptors.[1]
-
Pramipexole and Ropinirole: These are non-ergot dopamine agonists that exert their therapeutic effects by directly binding to and activating dopamine receptors of the D2 subfamily, with a preference for the D3 receptor subtype.[6][7]
Receptor Binding and Functional Activity Profiles
The quantitative differences in receptor binding affinity (Ki) and functional potency (EC50) underscore the distinct pharmacology of these compounds. Ulotaront's high affinity for TAAR1 contrasts sharply with the high affinity of Pramipexole and Ropinirole for D2-like dopamine receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | TAAR1 | 5-HT1A |
| Ulotaront | >10,000[8] | >10,000[8] | EC50 = 38[4] | EC50 = 2300[8] |
| Pramipexole | 3.9[9][10] | 0.5[9][10] | - | Low Affinity[11] |
| Ropinirole | 29[12] | pEC50 = 8.4[13] | - | Low Affinity[12] |
| Note: For Ulotaront, EC50 values are provided as Ki values for TAAR1 and 5-HT1A are not consistently reported in the same format. A lower Ki or EC50 value indicates higher affinity/potency. Ropinirole's D3 activity is presented as pEC50 from a functional assay. |
Table 2: Comparative In Vitro Functional Activity (EC50, nM & Emax)
| Compound | Primary Target & Assay | EC50 (nM) | Emax (% of Full Agonist) |
| Ulotaront | TAAR1 (cAMP) | 38[4] | 109%[4] |
| 5-HT1A (cAMP) | 2300[1] | 74.7%[1] | |
| Dopamine D2 (cAMP) | 10,440[1] | 23.9% (Partial Agonist)[1] | |
| Pramipexole | Dopamine D3 | Full Agonist[14] | - |
| Ropinirole | Dopamine D3 (Acidification) | pEC50 = 8.4 (~4 nM) | 100% (Full Agonist)[13] |
| Note: Emax indicates the maximal response a drug can produce relative to a reference full agonist. |
Intracellular Signaling Pathways
The divergent primary targets of Ulotaront and traditional dopamine agonists lead to the activation of distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling
Pramipexole and Ropinirole activate D2 receptors, which are canonically coupled to the inhibitory G-protein, Gi/o. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Ulotaront activates TAAR1, which primarily signals through Gs and Gq proteins.[15][16] Activation of Gs stimulates adenylyl cyclase, leading to an increase in cAMP, while Gq activation stimulates phospholipase C (PLC), resulting in downstream signaling through IP3 and DAG.
Comparative Pharmacokinetics
The pharmacokinetic profiles determine the dosing regimen and clinical application of a drug. Ulotaront and traditional dopamine agonists exhibit distinct absorption, metabolism, and elimination characteristics.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Ulotaront | Pramipexole | Ropinirole |
| Bioavailability | >70-95%[8][17] | >90%[6][18] | ~50%[19][20] |
| Tmax (Time to Peak) | ~2.8 hours[21][22] | ~2 hours[23] | ~1-2 hours[24][25] |
| Half-life (t1/2) | ~7 hours[21][22] | ~8-12 hours[23] | ~6 hours[19][20] |
| Plasma Protein Binding | Low[17] | ~15%[6] | ~40%[24] |
| Primary Metabolism | Hepatic (CYP2D6)[17][26] | Negligible (<10%)[23] | Hepatic (CYP1A2)[19][20] |
| Primary Excretion | Renal (as metabolites & parent)[8] | Renal (90% unchanged)[18][23] | Renal (as metabolites)[24] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The methodologies for two key in vitro assays are detailed below.
Protocol 1: Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cells expressing the receptor of interest (e.g., D2, D3, or TAAR1) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2) and the prepared membranes are incubated with varying concentrations of the unlabeled test compound (e.g., Pramipexole).
-
Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: cAMP Functional Assay (for EC50 Determination)
This assay measures a compound's functional effect on G-protein coupled receptor activity by quantifying changes in intracellular cyclic AMP (cAMP).
-
Cell Culture: Cells engineered to express the receptor of interest (e.g., D2 or TAAR1) are plated in microtiter plates.
-
Compound Treatment:
-
For Gs-coupled receptors (e.g., TAAR1): Cells are incubated with increasing concentrations of the agonist (e.g., Ulotaront).
-
For Gi-coupled receptors (e.g., D2): The basal adenylyl cyclase activity is first stimulated with an agent like forskolin. Then, cells are incubated with increasing concentrations of the agonist (e.g., Pramipexole) to measure the inhibition of this stimulated cAMP production.
-
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The cAMP levels are plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
References
- 1. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TAAR1 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Population pharmacokinetic analysis of ulotaront in subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Target Engagement of Naxagolide Hydrochloride and Other D2/D3 Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naxagolide Hydrochloride ((+)-PHNO) with other prominent dopamine (B1211576) D2/D3 receptor agonists, Quinagolide and Cabergoline. The focus is on the in vivo validation of their target engagement, a critical aspect of drug development for neurological disorders such as Parkinson's disease.
Initial Clarification: Initial interest in this compound for opioid-induced constipation is redirected in this guide to its validated mechanism of action. Naxagolide is a potent dopamine D2 and D3 receptor agonist, investigated for its therapeutic potential in Parkinson's disease, not for opioid-related side effects. The appropriate comparison, therefore, is with other drugs in its class that share a similar therapeutic target.
Mechanism of Action: D2/D3 Receptor Agonism
This compound, Quinagolide, and Cabergoline all exert their therapeutic effects by acting as agonists at dopamine D2 and, to varying degrees, D3 receptors in the brain. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, causing motor impairments. These agonists directly stimulate postsynaptic dopamine receptors, compensating for the lack of endogenous dopamine and thereby alleviating motor symptoms.
The signaling pathway initiated by D2/D3 receptor activation by these agonists involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing gene expression and neuronal excitability.
Comparative Analysis of Naxagolide Hydrochloride Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the experimental data directly comparing the enantiomer-specific activities of Naxagolide Hydrochloride. While the principles of stereochemistry in pharmacology suggest that the (R)- and (S)-enantiomers of Naxagolide likely exhibit different pharmacological profiles, specific quantitative data on their respective binding affinities, functional activities, and in vivo efficacy is not currently published.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies. In the absence of specific data for Naxagolide, this document will present standardized protocols and data presentation formats that should be used when such data becomes available.
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison of the enantiomers of this compound, all quantitative data should be summarized in structured tables. The following templates are provided for key pharmacological parameters.
Table 1: Comparative Mu-Opioid Receptor (MOR) Binding Affinity of this compound Enantiomers
| Compound | Ki (nM) at MOR | Receptor Source | Radioligand | Reference |
| (R)-Naxagolide HCl | Data not available | e.g., Human recombinant | e.g., [³H]DAMGO | To be cited |
| (S)-Naxagolide HCl | Data not available | e.g., Human recombinant | e.g., [³H]DAMGO | To be cited |
| Racemic Naxagolide HCl | Data not available | e.g., Human recombinant | e.g., [³H]DAMGO | To be cited |
Table 2: Comparative Functional Activity of this compound Enantiomers at the Mu-Opioid Receptor
| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| (R)-Naxagolide HCl | e.g., [³⁵S]GTPγS Binding | Data not available | Data not available | To be cited |
| (S)-Naxagolide HCl | e.g., [³⁵S]GTPγS Binding | Data not available | Data not available | To be cited |
| Racemic Naxagolide HCl | e.g., [³⁵S]GTPγS Binding | Data not available | Data not available | To be cited |
Table 3: Comparative In Vivo Analgesic Efficacy of this compound Enantiomers
| Compound | Animal Model | Endpoint | ED₅₀ (mg/kg) | Route of Administration | Reference |
| (R)-Naxagolide HCl | e.g., Rat Hot Plate | Latency to response | Data not available | e.g., Oral | To be cited |
| (S)-Naxagolide HCl | e.g., Rat Hot Plate | Latency to response | Data not available | e.g., Oral | To be cited |
| Racemic Naxagolide HCl | e.g., Rat Hot Plate | Latency to response | Data not available | e.g., Oral | To be cited |
Experimental Protocols: Standardized Methodologies
Detailed and reproducible experimental protocols are critical for the validation and comparison of pharmacological data. The following sections outline standard methodologies for the key experiments required to compare Naxagolide enantiomers.
Mu-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)- and (S)-Naxagolide Hydrochloride for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone.
-
Test compounds: (R)-Naxagolide HCl, (S)-Naxagolide HCl, Racemic Naxagolide HCl.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of the test compounds.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC₅₀ values (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (potency and efficacy) of (R)- and (S)-Naxagolide Hydrochloride as agonists at the mu-opioid receptor.
Materials:
-
Cell membranes from CHO-hMOR or HEK293-hMOR cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: (R)-Naxagolide HCl, (S)-Naxagolide HCl, Racemic Naxagolide HCl.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Pre-incubate cell membranes with the test compounds at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Plot the concentration-response curves and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values using non-linear regression.
Mandatory Visualizations
To illustrate the underlying mechanisms and experimental processes, the following diagrams are provided as templates.
Caption: Mu-Opioid Receptor Signaling Pathway upon Agonist Binding.
Caption: Experimental Workflow for In Vitro Comparison.
Conclusion
The development of single-enantiomer drugs from existing racemates is a common strategy in pharmaceutical development, often leading to improved therapeutic indices. A thorough comparison of the enantiomers of this compound is therefore a critical step in understanding its full pharmacological profile. This guide provides the necessary framework for conducting and presenting such a comparative analysis. Researchers who generate experimental data on the enantiomer-specific activity of Naxagolide are encouraged to publish their findings to fill the current knowledge gap.
A Head-to-Head In Vitro Comparison of D2/D3 Receptor Agonists: Pramipexole and Ropinirole
A Comparative Analysis of Receptor Binding and Functional Potency for Key Dopamine (B1211576) Agonists
In the landscape of drug discovery and development for neurological disorders such as Parkinson's disease, a nuanced understanding of the in vitro pharmacological profiles of dopamine D2 and D3 receptor agonists is paramount. This guide provides a head-to-head comparison of two widely studied non-ergoline dopamine agonists, Pramipexole and Ropinirole, focusing on their binding affinities and functional potencies at these key receptors. While the novel D2/D3 agonist Naxagolide is of significant interest, a comprehensive in vitro dataset comparable to that of Pramipexole and Ropinirole is not publicly available at this time. This guide, therefore, focuses on the established agents to provide a robust comparative framework for researchers.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters for Pramipexole and Ropinirole at human D2 and D3 dopamine receptors. These values are critical for understanding the receptor selectivity and functional consequences of receptor activation by these agonists.
Table 1: Receptor Binding Affinity (Ki)
The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity (fold) |
| Pramipexole | - | - | Preferential for D3[1][2][3] |
| Ropinirole | 29[4][5] | - | ~10-20 fold for D3 (functional)[6] |
Note: Specific Ki values for Pramipexole were not consistently available in the reviewed literature, though its preference for the D3 receptor is well-established.[1][2][3]
Table 2: Functional Potency (EC50) and Efficacy
The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal possible effect in a functional assay. Efficacy refers to the maximal response an agonist can produce.
| Compound | Assay | D2 Receptor pEC50 | D3 Receptor pEC50 | Efficacy |
| Pramipexole | β-arrestin 2 Recruitment | - | - | Full Agonist (at D2)[7] |
| Ropinirole | Extracellular Acidification Rate | 7.4[6] | 8.4[6] | Full Agonist[6] |
| Ropinirole | β-arrestin 2 Recruitment | - | - | Partial Agonist (74% of dopamine)[7] |
(pEC50 is the negative logarithm of the EC50 value in molar concentration)
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
A suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compounds (Naxagolide, Pramipexole, Ropinirole) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known D2/D3 antagonist like Haloperidol).
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
G-Protein Activation Assays (e.g., cAMP Accumulation Assay)
Objective: To measure the functional potency (EC50) and efficacy of an agonist in activating G-protein signaling. Since D2/D3 receptors are typically Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the D2 or D3 receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the EC50 and maximal inhibition (efficacy).
β-Arrestin Recruitment Assays
Objective: To measure the ability of an agonist to induce the recruitment of β-arrestin to the D2 or D3 receptor, a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
Cell line co-expressing the D2 or D3 receptor (often tagged with a luciferase or enzyme fragment) and β-arrestin (tagged with a complementary fluorescent protein or enzyme fragment). A common commercially available system is the PathHunter assay.[8]
-
Test compounds at various concentrations.
-
Substrate for the luciferase or enzyme.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Incubation: Incubate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).
-
Signal Detection: Add the detection reagent containing the substrate for the enzyme or luciferase.
-
Measurement: Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC50 and maximal recruitment (efficacy).
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for the in vitro comparison of D2/D3 receptor agonists.
Caption: Signaling pathways of D2/D3 dopamine receptors.
References
- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Functional Consequences of Naxagolide Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of Naxagolide binding to its primary targets, the dopamine (B1211576) D2 and D3 receptors. The performance of Naxagolide is evaluated against other relevant dopamine agonists, supported by experimental data from key functional assays. Detailed methodologies for these assays are provided to facilitate replication and further investigation.
Overview of Naxagolide and Alternatives
Naxagolide, also known as (+)-PHNO, is a potent agonist with high affinity for both dopamine D2 and D3 receptors.[1][2] It was initially developed for the treatment of Parkinson's disease but was ultimately discontinued.[1] Despite this, its well-characterized profile makes it a valuable tool for research into dopaminergic signaling. For comparative purposes, this guide includes data on other clinically relevant dopamine agonists used in the management of Parkinson's disease, such as Pramipexole, Ropinirole (B1195838), and Rotigotine.[3][4][5]
Comparative Functional Efficacy
The functional consequences of agonist binding to D2 and D3 receptors are multifaceted, with the inhibition of adenylyl cyclase being a primary downstream effect.[6][7] This is a direct result of the receptors coupling to Gi/o proteins.[8][9] The potency and efficacy of Naxagolide and its alternatives in modulating this signaling pathway can be quantified using in vitro functional assays.
Table 1: Comparative in vitro Functional Potency and Efficacy of Dopamine Agonists
| Compound | Receptor Target | Functional Assay | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| Naxagolide ((+)-PHNO) | D2 | [3H]apomorphine binding | IC50 = 23 nM | Not Reported | [10] |
| D2 | [3H]spiperone binding | IC50 = 55 nM | Not Reported | [10] | |
| Pramipexole | D2 | Adenylyl Cyclase Inhibition | - | Partial Agonist | [11] |
| D3 | Adenylyl Cyclase Inhibition | - | Partial Agonist | [11] | |
| D3 | Dopamine Neuron Firing Inhibition | - | Full Agonist | [2] | |
| Ropinirole | D2 | Extracellular Acidification | pEC50 = 7.4 | Full Agonist | [12] |
| D3 | Extracellular Acidification | pEC50 = 8.4 | Full Agonist | [12] | |
| Rotigotine | D2, D3 | Not Specified | Not Specified | Not Specified | [13] |
| Apomorphine | D2, D3 | Not Specified | Not Specified | Not Specified | [14] |
Note: Direct comparative studies with standardized assays for all compounds are limited. The data presented is compiled from various sources and methodologies.
Key Experimental Protocols
In Vitro Assay: Adenylyl Cyclase Inhibition
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following receptor activation.
Principle: D2 and D3 receptors are coupled to the inhibitory G-protein, Gi.[8][9] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The level of cAMP is typically measured using competitive binding assays or reporter gene assays.
Detailed Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293, CHO) stably expressing the human dopamine D2 or D3 receptor.[11]
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., Naxagolide) or a reference agonist.
-
Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase activity using forskolin, a direct activator of the enzyme.[6]
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the IC50 (concentration for 50% inhibition) and Emax (maximum inhibition).
In Vitro Assay: [35S]GTPγS Binding
This assay provides a direct measure of G-protein activation following receptor agonism.
Principle: Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein.[15][16] The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and quantification of activated G-proteins.[15][16]
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.
-
Incubation: In a multi-well plate, combine the cell membranes, varying concentrations of the test agonist, and [35S]GTPγS.
-
Reaction Termination: After incubation, rapidly filter the reaction mixture through a filter plate to separate bound from unbound [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log of the agonist concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximum stimulation).
Signaling Pathways and Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Activation of D2 and D3 receptors by an agonist like Naxagolide initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase through the Gi/o alpha subunit, leading to a decrease in intracellular cAMP levels.[7][[“]] The released Gβγ subunits can also modulate the activity of other effectors, such as ion channels and kinases.[7][[“]]
Caption: Canonical signaling pathway of Dopamine D2/D3 receptors.
Experimental Workflow: Adenylyl Cyclase Inhibition Assay
The following diagram illustrates the key steps involved in performing an adenylyl cyclase inhibition assay to assess the functional consequences of Naxagolide binding.
Caption: Workflow for an in vitro adenylyl cyclase inhibition assay.
Logical Relationship: From Binding to Functional Consequence
This diagram outlines the logical progression from the initial binding of Naxagolide to its receptor to the ultimate functional outcomes that can be measured.
Caption: Logical flow from receptor binding to functional outcome.
Conclusion
Naxagolide serves as a potent agonist for both D2 and D3 dopamine receptors, leading to the inhibition of adenylyl cyclase and modulation of other intracellular signaling pathways. The experimental protocols detailed in this guide provide a framework for quantifying these functional consequences and comparing them to other dopamine agonists. The provided visualizations offer a clear understanding of the underlying molecular mechanisms and experimental workflows. This comparative approach is essential for researchers and drug development professionals seeking to characterize novel dopaminergic compounds and understand their therapeutic potential.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson's treatment: Medication, therapy, alternative remedies [medicalnewstoday.com]
- 4. Current approaches to the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in nanotechnology for Parkinson’s disease: diagnosis, treatment, and future perspectives [frontiersin.org]
- 6. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 14. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. consensus.app [consensus.app]
Naxagolide Demonstrates Efficacy in Preclinical Parkinson's Disease Models
For Immediate Release
[City, State] – [Date] – Naxagolide ((+)-PHNO), a potent and selective D2 dopamine (B1211576) receptor agonist, has shown significant efficacy in reducing motor deficits in established animal models of Parkinson's disease. Preclinical studies utilizing the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate models have demonstrated the potential of Naxagolide as a therapeutic agent for this neurodegenerative disorder. This report provides a comparative analysis of Naxagolide's efficacy, supported by experimental data and detailed methodologies.
Efficacy in the MPTP-Lesioned Primate Model
In a study involving fifteen Macaca fascicularis monkeys, Naxagolide demonstrated a marked improvement in parkinsonian symptoms.[1][2] Eight monkeys were rendered parkinsonian through serial injections of MPTP, leading to a 90-97% depletion of dopamine in the striatum.[1][2] Untreated parkinsonian monkeys exhibited a 75-90% decrease in free movement and an average clinical score of 8.9 on a 16-point scale (where 0 is normal).[1][2]
Three of the parkinsonian monkeys received continuous administration of Naxagolide (2-5 micrograms/kg/h) via subcutaneous osmotic pumps.[1][2] Treatment with Naxagolide resulted in a significant improvement in motor function, with the average neurologic score decreasing to 3.4.[1][2] Furthermore, these animals showed increased activity compared to their untreated counterparts.[1][2]
Table 1: Efficacy of Naxagolide in MPTP-Lesioned Primates
| Group | Average Neurologic Score (0-16 scale) | Change in Free Movement |
| Control | 0.6 | Normal |
| Untreated Parkinsonian | 8.9 | 75-90% decrease |
| Naxagolide-Treated Parkinsonian | 3.4 | Increased activity |
Efficacy in the 6-OHDA-Lesioned Rat Model
The 6-OHDA-lesioned rat is a widely used model to assess the efficacy of anti-parkinsonian drugs. This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the nigrostriatal pathway, leading to a loss of dopamine neurons on one side of the brain. This results in a characteristic rotational behavior (turning) when the animal is challenged with a dopamine agonist. The number of contralateral (away from the lesioned side) rotations is a quantifiable measure of the drug's efficacy in stimulating the supersensitive dopamine receptors in the dopamine-depleted striatum.
While direct comparative studies with Naxagolide in the 6-OHDA model are not extensively detailed in the currently available literature, the model is consistently used to evaluate other dopamine agonists like apomorphine (B128758) and pergolide (B1684310). These studies provide a benchmark for the expected effects of a potent D2 agonist like Naxagolide. For instance, apomorphine and pergolide induce dose-dependent contralateral rotation in 6-OHDA lesioned rats.[3] Pergolide typically shows a steep dose-response curve, while apomorphine has a flatter curve, reaching a plateau at a dose of 1 mg/kg subcutaneously.[3]
Table 2: Comparative Efficacy of Dopamine Agonists in the 6-OHDA Rat Model (Illustrative based on available data)
| Dopamine Agonist | Typical Dose Range (s.c.) | Peak Rotational Response (contralateral turns/min) | Key Characteristics of Rotational Behavior |
| Naxagolide ((+)-PHNO) | Data not available | Data not available | Expected to induce robust contralateral rotation |
| Apomorphine | 0.05 - 1.0 mg/kg | Dose-dependent, plateaus at higher doses | Can induce self-mutilation at doses >1 mg/kg; may show a two-peak pattern of rotation.[3] |
| Pergolide | 0.02 - 0.2 mg/kg | Steep dose-response curve | Less frequent induction of self-mutilation compared to apomorphine.[3] |
Experimental Protocols
MPTP-Lesioned Primate Model
Animal Model Creation: Fifteen monkeys (Macaca fascicularis) were used. Eight animals were rendered parkinsonian with serial injections of MPTP.[1][2] The specific dosing regimen for MPTP administration was not detailed in the provided summary.
Drug Administration: Three of the parkinsonian monkeys were treated with (+)-4-propyl-9-hydroxynaphthoxasine [(+)-PHNO], also known as Naxagolide. The drug was administered continuously at a rate of 2-5 micrograms/kg/h using subcutaneous osmotic pumps.[1][2]
Efficacy Assessment: All animals underwent weekly scored neurologic examinations throughout the study.[1][2] Their movement was quantified in an activity box.[1][2] The neurologic scoring was based on a 16-point scale, where a score of 0 represented a normal state.[1][2]
6-OHDA-Lesioned Rat Model
Animal Model Creation: The model is created by a unilateral injection of 6-hydroxydopamine (6-OHDA) into the ascending dopamine pathways of the rat brain. This procedure requires stereotaxic surgery to accurately target the desired brain region, often the medial forebrain bundle or the substantia nigra. The neurotoxin leads to the degeneration of dopaminergic neurons, creating a model of parkinsonism.
Drug Administration and Efficacy Assessment: Following a recovery period after the 6-OHDA lesioning, animals are typically challenged with a dopamine agonist. The rotational behavior is then quantified using an automated rotometer. The standard protocol involves placing the rat in a circular arena and recording the number of full 360-degree turns in both the contralateral and ipsilateral directions over a set period. Dose-response curves are generated by administering different doses of the test compound.
Signaling Pathways and Experimental Workflow
The therapeutic effect of Naxagolide in Parkinson's disease models is primarily mediated through its agonist activity at D2 dopamine receptors in the basal ganglia. The experimental workflow for evaluating its efficacy is a multi-step process.
Caption: Naxagolide's mechanism and experimental evaluation workflow.
References
- 1. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor changes in untreated and (+)-PHNO-treated MPTP parkinsonian primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that apomorphine and pergolide induce rotation in rats by different actions on D1 and D2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Naxagolide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Naxagolide Hydrochloride, a potent pharmaceutical compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ecosystems. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, synthesized from general best practices for hazardous drug disposal in the absence of specific guidelines for this compound.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. An emergency eyewash and shower station should be readily accessible.
II. Waste Segregation and Collection
Proper segregation of waste streams is paramount to ensure compliant disposal. This compound waste should be categorized as follows:
| Waste Category | Description | Collection Container |
| Grossly Contaminated Waste | Unused or expired pure this compound, reaction mixtures with high concentrations, and heavily contaminated items (e.g., glassware, weighing boats). | Clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Trace Contaminated Waste | Items with minimal residual contamination, such as used gloves, gowns, bench paper, and empty vials. | Labeled hazardous waste bags or containers, separate from general laboratory trash. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Designated, puncture-proof sharps container. |
III. Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations. The following is a general procedural workflow:
-
Initial Deactivation (Optional, if applicable and approved): For certain chemical wastes, a laboratory-scale deactivation or neutralization procedure may be permissible. However, without a validated protocol for this compound, this step should not be undertaken.
-
Waste Collection: Meticulously collect all waste in the appropriate, clearly labeled containers as described in the table above. Ensure containers are securely sealed.
-
Documentation: Maintain a detailed log of all this compound waste generated. This log should include the date, quantity, and nature of the waste.
-
Storage: Store sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and have secondary containment.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company. Incineration at a permitted facility is the preferred method for the ultimate destruction of pharmaceutical waste.[1][2]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all specific institutional and regulatory requirements.
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective gear.
-
Contain the Spill: For solid spills, gently cover with an absorbent material designed for chemical spills. For liquid spills, use absorbent pads to contain the spread.
-
Clean the Area: Carefully collect the contaminated absorbent material and any remaining spilled substance. Place all materials into a designated hazardous waste container. Clean the spill area with an appropriate decontaminating solution, as recommended by your EHS department.
-
Dispose of Cleanup Materials: All materials used in the spill cleanup must be disposed of as hazardous waste.[1]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Naxagolide Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Naxagolide Hydrochloride, a potent pharmaceutical compound. While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes general best practices for handling hazardous drugs, drawing from established safety protocols.
This compound is a compound that requires careful handling to minimize exposure and ensure the safety of laboratory personnel.[1] Adherence to rigorous safety protocols is crucial from the moment the compound is received until its final disposal. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with this potent compound.
Personal Protective Equipment (PPE) and Engineering Controls
The primary goal when working with any potent pharmaceutical compound is to minimize direct contact. A combination of appropriate PPE and engineering controls is the most effective strategy.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., nitrile) | Provides a barrier against skin contact. Double gloving offers an additional layer of protection in case the outer glove is compromised.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from splashes or aerosolized particles.[3][4] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment, especially when handling the powder form or if there is a potential for aerosolization. | Reduces the risk of inhaling fine particles of the compound.[4] |
Engineering Controls:
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.[4][5] The work area should be clearly designated for hazardous drug handling.
Operational Plan for Handling this compound
A step-by-step approach to handling ensures that all safety measures are consistently applied.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.[6]
2. Preparation of Solutions:
-
All weighing and solution preparation must be performed within a chemical fume hood.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.
3. Experimental Use:
-
Maintain all PPE throughout the experiment.
-
Work in a manner that minimizes the generation of aerosols.
-
Clearly label all solutions containing this compound.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be determined based on the compound's properties and institutional guidelines.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[7]
-
Solid Waste: All disposable PPE (gloves, gowns), weighing papers, and other contaminated solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policies.
-
Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[7]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for safe handling and disposal of this compound.
Disclaimer: The information provided in this guide is based on general best practices for handling hazardous chemicals in a laboratory setting. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before beginning any work with this compound.
References
- 1. This compound | C15H22ClNO2 | CID 57532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cabrillo.edu [cabrillo.edu]
- 4. osha.gov [osha.gov]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
